(4-(Methoxymethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLUZCGKXCOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588548 | |
| Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132719-05-2 | |
| Record name | 4-(Methoxymethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132719-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(methoxymethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4-(Methoxymethyl)phenyl)methanamine, a key building block in pharmaceutical and materials science. The following sections detail the most common and effective methodologies, including reductive amination and nitrile reduction, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthesis Routes
The synthesis of this compound is predominantly achieved through two main strategies: the reductive amination of 4-(methoxymethyl)benzaldehyde and the reduction of 4-(methoxymethyl)benzonitrile. Both pathways offer viable routes to the target compound, with the choice of method often depending on the availability of starting materials, scalability, and desired purity.
Route 1: Reductive Amination of 4-(Methoxymethyl)benzaldehyde
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this route, 4-(methoxymethyl)benzaldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired primary amine.
Experimental Protocol:
A general procedure for the reductive amination of a substituted benzaldehyde involves the use of a palladium catalyst and a hydrogen source.
Materials:
-
4-(Methoxymethyl)benzaldehyde
-
Aqueous ammonia (25-28%)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4-(methoxymethyl)benzaldehyde (1.0 eq) in methanol.
-
To this solution, add aqueous ammonia (4.0 eq).
-
Carefully add 10% Pd/C catalyst (typically 2-5 mol%).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a balloon can be used for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Route 2: Reduction of 4-(Methoxymethyl)benzonitrile
The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Experimental Protocol (using Lithium Aluminum Hydride):
Materials:
-
4-(Methoxymethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Dissolve 4-(methoxymethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of benzylamine derivatives via the described routes. Please note that specific yields for this compound may vary depending on the exact reaction conditions and scale.
| Parameter | Reductive Amination of Aldehyde | Reduction of Nitrile (LiAlH₄) |
| Starting Material | 4-(Methoxymethyl)benzaldehyde | 4-(Methoxymethyl)benzonitrile |
| Key Reagents | NH₃, Pd/C, H₂ | LiAlH₄ |
| Solvent | Methanol | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 3 - 24 hours | 2 - 6 hours |
| Reported Yield Range | 60 - 90% | 70 - 95% |
| Purity (after purification) | >98% | >98% |
Alternative Synthesis Routes
While reductive amination and nitrile reduction are the most common methods, other classical amine syntheses can be considered for the preparation of this compound.
-
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 4-(chloromethyl)-1-(methoxymethyl)benzene, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This route is advantageous for avoiding over-alkylation but requires the synthesis of the corresponding alkyl halide.
-
Hofmann Rearrangement: Starting from 4-(methoxymethyl)benzamide, the Hofmann rearrangement using a reagent like N-bromosuccinimide and a base can yield the desired amine with one less carbon atom. This requires the preparation of the corresponding amide from the carboxylic acid or nitrile.
-
Leuckart Reaction: This reductive amination method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. It typically requires high temperatures (120-185 °C). The reaction proceeds via an N-formyl intermediate which is then hydrolyzed to the primary amine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the primary synthesis routes.
Caption: Primary synthetic routes to this compound.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Nitrile Reduction.
An In-depth Technical Guide to the Physicochemical Properties of (4-(methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(methoxymethyl)phenyl)methanamine is a primary amine containing a benzyl group substituted with a methoxymethyl moiety. Its chemical structure suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Understanding its physicochemical properties is fundamental for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential, yet currently undocumented, biological relevance.
Core Physicochemical Properties
The physicochemical data for this compound is summarized in the table below. It is important to note that several of these values are predicted based on computational models due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | 125-130 °C (at 12 Torr) (Predicted) | [1][2] |
| Melting Point | Not available | |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 9.05 ± 0.10 (Predicted) | [1] |
| Solubility | As a primary amine with a moderate carbon count, it is expected to be soluble in organic solvents.[3] Its solubility in water is likely limited but may increase in acidic conditions due to the formation of the corresponding ammonium salt.[3] | |
| CAS Number | 132719-05-2 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physicochemical properties of liquid amines are provided below. These are general procedures and may require optimization for this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.
Materials:
-
Thiele tube or similar heating apparatus (e.g., melting point apparatus with boiling point capillaries)
-
Thermometer
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube, sealed at one end
-
Heating oil (e.g., mineral oil)
-
Sample of this compound
Procedure:
-
Attach the small test tube containing 0.2-0.3 mL of the amine to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the test tube containing the amine.
-
Immerse the assembly in a Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the top of the test tube.
-
Heat the side arm of the Thiele tube gently with a microburner or on a hot plate.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Materials:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath with temperature control
-
Sample of this compound
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with the amine and place it in a constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the amine to the calibration mark of the pycnometer, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and measure its mass (m₂).
-
The mass of the amine is m₂ - m₁.
-
The density (ρ) is calculated by dividing the mass of the amine by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity of the conjugate acid of the amine, can be determined by potentiometric titration with a strong acid.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
A known concentration of the amine solution in water or a suitable solvent mixture.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume and concentration of the amine solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the amine solution.
-
Add the standardized HCl solution from the burette in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents is a crucial first step.
Materials:
-
Test tubes
-
A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone)
-
Vortex mixer or stirring rod
-
Sample of this compound
Procedure:
-
Add approximately 0.1 mL of the amine to 2 mL of each solvent in separate test tubes.
-
Stir or vortex each mixture vigorously for a set period.
-
Observe whether the amine dissolves completely, is partially soluble, or is insoluble.
-
For the aqueous solutions, the pH can be tested with pH paper to observe the basic nature of the amine.[3]
-
In the case of insolubility in water, the subsequent complete dissolution in 5% HCl indicates the basic nature of the amine and the formation of a soluble salt.[3]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a liquid amine like this compound.
Caption: Workflow for the physicochemical characterization of an amine.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and chemical databases did not yield any specific information regarding the biological activity or involvement in signaling pathways for this compound. Its structural similarity to other benzylamine derivatives suggests that it could potentially interact with various biological targets, but this remains to be experimentally verified. Researchers investigating this compound would be exploring novel biological functions.
Conclusion
This technical guide provides a summary of the currently available physicochemical properties of this compound. While some key experimental data points, such as melting point and quantitative solubility, are not yet reported in the literature, the provided predicted values and general experimental protocols offer a solid foundation for researchers. The absence of information on its biological activity highlights an opportunity for new avenues of investigation in drug discovery and chemical biology. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.
References
(4-(Methoxymethyl)phenyl)methanamine CAS number and structure
CAS Number: 132719-05-2
Abstract
This technical guide provides a comprehensive overview of (4-(Methoxymethyl)phenyl)methanamine, a versatile building block for chemical synthesis. The document details its chemical structure, physical properties, and plausible synthetic routes. Furthermore, it explores its potential applications in the fields of medicinal chemistry and drug development, based on the functionalities present in the molecule. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction
This compound, also known as 4-(methoxymethyl)benzylamine, is a primary amine containing a methoxymethyl-substituted benzene ring. Its unique structure, combining a reactive amino group with a lipophilic methoxymethyl substituent, makes it a valuable intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available information on this compound and to propose potential avenues for its utilization in research and development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzylamine core with a methoxymethyl group at the para position of the benzene ring.
Molecular Formula: C₉H₁₃NO
Molecular Weight: 151.21 g/mol
Structure:
A summary of the predicted and available physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132719-05-2 | Chemical Suppliers |
| Molecular Formula | C₉H₁₃NO | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| Boiling Point | 125-130 °C at 12 Torr | ChemicalBook |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| SMILES | COCC1=CC=C(C=C1)CN | PubChem |
| InChI | InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | PubChem |
Synthesis Protocols
Reductive Amination of 4-(Methoxymethyl)benzaldehyde
This is a common and high-yielding method for the synthesis of benzylamines. The reaction proceeds via the formation of an imine intermediate from the corresponding aldehyde and ammonia, which is then reduced in situ.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(methoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol; 1.5-2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄; 1.5-2 equivalents) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A logical workflow for this synthesis is depicted in the following diagram.
Caption: Reductive Amination Workflow.
Reduction of 4-(Methoxymethyl)benzonitrile
Another viable route is the reduction of the corresponding nitrile. This can be achieved using various reducing agents.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methoxymethyl)benzonitrile (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reduction: Add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄; 1.5-2 equivalents) in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Purification: Filter the resulting aluminum salts and wash the filter cake with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
A diagram illustrating the logical relationship in this synthesis is provided below.
Caption: Nitrile Reduction Synthesis Pathway.
Potential Applications in Drug Development
While there are no specific drugs in the market that are direct derivatives of this compound, its structural motifs are of significant interest in medicinal chemistry.
-
Benzylamine Scaffold: The benzylamine moiety is a common pharmacophore found in a wide range of biologically active compounds. It can act as a key interacting element with various biological targets, including enzymes and receptors.
-
Methoxymethyl Group: The methoxymethyl group can modulate the physicochemical properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally stable to metabolic degradation.
Given these features, this compound can be considered a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
CNS Agents: The lipophilic nature imparted by the methoxymethyl group could be advantageous for designing molecules that can cross the blood-brain barrier.
-
Enzyme Inhibitors: The primary amine can be functionalized to introduce groups that can interact with the active sites of various enzymes.
-
Receptor Ligands: The aromatic ring and the amino group can be modified to design ligands for a variety of receptors.
Conclusion
This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided an overview of its chemical properties and has proposed detailed protocols for its synthesis. The structural features of this compound make it an attractive starting material for the development of novel molecules with potential therapeutic value. Further research into the biological activities of its derivatives is warranted.
Navigating the Spectral Landscape of (4-(methoxymethyl)phenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-(methoxymethyl)phenyl)methanamine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. This guide also outlines comprehensive experimental protocols for acquiring high-quality NMR data and visualizes the logical workflow of NMR-based structure elucidation.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-donating nature of the methoxymethyl and aminomethyl substituents, along with their positions on the aromatic ring, dictates the spectral features. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the protons and carbons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH₂OCH₃) |
| ~4.45 | Singlet | 2H | -CH₂OCH₃ |
| ~3.80 | Singlet | 2H | -CH₂NH₂ |
| ~3.35 | Singlet | 3H | -OCH₃ |
| ~1.60 | Singlet (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Ar-C (ipso, attached to -CH₂NH₂) |
| ~137.5 | Ar-C (ipso, attached to -CH₂OCH₃) |
| ~128.8 | Ar-CH (ortho to -CH₂NH₂) |
| ~128.5 | Ar-CH (ortho to -CH₂OCH₃) |
| ~74.0 | -CH₂OCH₃ |
| ~58.0 | -OCH₃ |
| ~45.5 | -CH₂NH₂ |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended:
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar aromatic amines.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
For ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
For ¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: Apply a Fourier transform to the FID with a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum.
Visualization of the NMR Structure Elucidation Workflow
The process of determining the chemical structure of a molecule from its NMR spectra follows a logical workflow. This process can be visualized to better understand the relationships between different types of NMR data and the final structural assignment.
Caption: A flowchart illustrating the typical workflow for elucidating a chemical structure using NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and the methodologies required to obtain and interpret such data. The provided protocols and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.
Solubility Profile of (4-(methoxymethyl)phenyl)methanamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (4-(methoxymethyl)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data, this document presents a combination of qualitative experimental findings for the target compound and quantitative data for structurally similar molecules, benzylamine and anisole, to establish a reliable solubility profile. A detailed, generalized experimental protocol for determining the solubility of liquid amines in organic solvents is provided to enable researchers to ascertain precise values for their specific applications. Furthermore, this guide illustrates the cyclooxygenase-2 (COX-2) signaling pathway, a critical target for anti-inflammatory drugs, for which this compound is a valuable precursor. A representative experimental workflow for the synthesis of a pyrimidine-based COX-2 inhibitor is also presented.
Introduction
This compound, also known as 4-methoxybenzylamine, is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a detailed technical resource on the solubility of this compound, alongside practical experimental methodologies and relevant biological context.
Solubility Data
Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments and data from structurally related compounds provide valuable insights into its solubility profile.
This compound is qualitatively described as having good solubility in common organic solvents such as ethanol, ether, and dichloromethane, and is also soluble in chloroform and methanol.[1][2] One source indicates it is highly soluble in water.[3][4] A calculated water solubility of 9.42 mg/mL has been reported.
To provide a more quantitative perspective, the following tables summarize the solubility of two structurally related compounds: benzylamine (the parent amine without the methoxymethyl group) and anisole (which has a methoxy group on the benzene ring but lacks the aminomethyl group). This data can be used to estimate the solubility of this compound, considering the contributions of the polar amine group and the ether linkage.
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Water | Highly Soluble[3][4] / 9.42 mg/mL | Not Specified | Calculated value |
| Ethanol | Good solubility[1][2] | Not Specified | Qualitative | |
| Diethyl Ether | Good solubility[1][2] | Not Specified | Qualitative | |
| Dichloromethane | Good solubility[1][2] | Not Specified | Qualitative | |
| Chloroform | Soluble[3] | Not Specified | Qualitative | |
| Methanol | Soluble[3] | Not Specified | Qualitative | |
| Benzylamine (analog) | Water | Miscible[4][5] | 20 | Experimental |
| Ethanol | Miscible[5][6] | Not Specified | Experimental | |
| Diethyl Ether | Miscible[5][6] | Not Specified | Experimental | |
| Acetone | Very Soluble[5][6] | Not Specified | Experimental | |
| Benzene | Soluble[5][6] | Not Specified | Experimental | |
| Chloroform | Slightly Soluble[5] | Not Specified | Experimental | |
| Anisole (analog) | Water | ~0.01 g/100 mL[3] | 25 | Experimental |
| Ethanol | Soluble[7][8] | Not Specified | Experimental | |
| Diethyl Ether | Soluble[7] | Not Specified | Experimental | |
| Acetone | Soluble[3][8] | Not Specified | Experimental | |
| Chloroform | Soluble[3] | Not Specified | Experimental | |
| Benzene | Soluble[3] | Not Specified | Experimental |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of a liquid amine, such as this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of the amine in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, dichloromethane)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Micropipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is ensured when a separate liquid phase of the amine remains after vigorous mixing.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved amine to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets of the amine.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Remove the solvent by evaporation. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the amine to degrade.
-
Once the solvent is completely evaporated, reweigh the vial containing the amine residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved amine by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL) or in other desired units.
-
Signaling Pathway and Experimental Workflow
This compound is a valuable building block in the synthesis of various pharmaceuticals, notably in the creation of pyrimidine-based selective COX-2 inhibitors.[3][9]
Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation
The COX-2 enzyme is a key mediator of the inflammatory response.[1] Its signaling pathway is a critical target for anti-inflammatory drugs. The following diagram illustrates the simplified COX-2 signaling cascade.
Caption: Simplified COX-2 signaling pathway in inflammation.
Representative Experimental Workflow: Synthesis of a Pyrimidine-based COX-2 Inhibitor
The following diagram outlines a generalized workflow for the synthesis of a pyrimidine-based COX-2 inhibitor, a class of molecules for which this compound can serve as a key precursor.
Caption: Generalized workflow for pyrimidine-based COX-2 inhibitor synthesis.
Conclusion
This technical guide consolidates the available solubility information for this compound and provides a framework for its practical application in a research and development setting. While direct quantitative solubility data remains an area for future investigation, the provided qualitative data, analog comparisons, and detailed experimental protocol offer a solid foundation for scientists and professionals. The inclusion of the COX-2 signaling pathway and a representative synthetic workflow highlights the compound's significance in the development of anti-inflammatory therapeutics.
References
- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 2. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 3. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
Commercial Availability and Technical Profile of (4-(methoxymethyl)phenyl)methanamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, (4-(methoxymethyl)phenyl)methanamine and its salts are readily available as research chemicals from various commercial suppliers. This technical guide provides a consolidated overview of its chemical properties, synthesis, and analytical characterization based on available data for the compound and structurally similar molecules. While direct biological activity and specific drug development applications for this compound are not extensively documented in publicly available literature, this guide offers foundational information to support further investigation.
Physicochemical Properties and Commercial Variants
This compound is a primary amine featuring a phenyl ring substituted with a methoxymethyl group at the para position. It is commercially available in its free base form as well as hydrochloride (HCl) and dihydrochloride salts, which may offer improved stability and handling characteristics. Key identifiers and properties are summarized below.
| Property | This compound | This compound hydrochloride | This compound dihydrochloride |
| CAS Number | 132719-05-2 | 1956365-30-2 | Not Available |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | C₉H₁₅Cl₂NO |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol | 224.13 g/mol |
| Boiling Point | 125-130 °C @ 12 Torr[1] | Not Available | Not Available |
| Predicted Density | 1.017 g/cm³[1] | Not Available | Not Available |
Synthesis and Purification
General Synthetic Workflow
Figure 1. A generalized workflow for the synthesis of this compound via reduction of the corresponding benzonitrile.
Experimental Protocol: A Representative Synthesis of a Substituted Benzylamine
The following protocol for the synthesis of a related compound, N-(4-Methoxybenzyl)-3-phenylpropylamine, illustrates the key steps that could be adapted for the synthesis of this compound.[2]
Step 1: Formation of the Sulfonamide
-
To a solution of 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL) at 0 °C, 2-nitrobenzenesulfonyl chloride (45.1 mmol) is added.
-
The reaction is stirred, warmed to room temperature, and then quenched with 1N hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated to yield the crude sulfonamide, which is then recrystallized.
Step 2: N-Alkylation
-
The sulfonamide (31.0 mmol) is dissolved in anhydrous dimethylformamide (40 mL) with potassium carbonate (93.1 mmol).
-
3-phenylpropyl bromide (34.1 mmol) is added, and the mixture is heated.
-
After cooling, the reaction is diluted with water and extracted with ether.
-
The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Step 3: Deprotection
-
To a solution of the N-alkylated sulfonamide (30.6 mmol) in acetonitrile (20 mL), a solution of potassium thiophenoxide (prepared from thiophenol and potassium carbonate) is added.
-
The reaction mixture is heated, then cooled and worked up by extraction.
-
The final product is purified by bulb-to-bulb distillation.
Purification: Purification of the final amine product can be achieved by vacuum distillation or column chromatography on silica gel.[3][4]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the target compound is not published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.[5][6]
Expected ¹H NMR Spectral Features:
-
A singlet for the methoxy (CH₃O-) protons.
-
A singlet for the benzylic methylene (Ar-CH₂-O-) protons.
-
A singlet for the aminomethyl (Ar-CH₂-N-) protons.
-
A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
A signal for the methoxy carbon.
-
A signal for the benzylic methylene carbon attached to oxygen.
-
A signal for the aminomethyl carbon.
-
Four signals in the aromatic region corresponding to the substituted and unsubstituted carbons of the phenyl ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the purity analysis of this compound and related compounds.
General HPLC Method Parameters (based on similar compounds): [7][8]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength appropriate for the phenyl chromophore (e.g., 220-280 nm).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 151.0997 g/mol .[9] Common ionization techniques such as electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 152.1070.[9]
Potential Applications in Research and Drug Development
While there is a lack of specific studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules. Benzylamine and related structures are known to interact with a range of biological targets. For instance, some substituted benzylamines exhibit activity as monoamine oxidase (MAO) inhibitors, while others are precursors for the synthesis of more complex pharmacologically active compounds.[10]
The methoxymethylphenyl moiety is also found in compounds investigated for various therapeutic effects. For example, derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been evaluated for their role in regulating lipid accumulation via AMPK activation.[11] Additionally, some substituted amphetamine derivatives containing methoxy groups on the phenyl ring are known to act as potent agonists of serotonin receptors.[12]
Given its structure, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds targeting a variety of receptors and enzymes. Further research is warranted to explore its potential pharmacological profile.
Conclusion
This compound is a commercially available research chemical with potential for use as a synthetic intermediate in drug discovery and development. This guide provides a summary of its known properties and outlines general procedures for its synthesis, purification, and analysis based on available scientific literature for related compounds. The lack of specific biological data for this compound highlights an opportunity for further investigation into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to utilize the information presented herein as a foundation for their studies and to consult the cited literature for more detailed experimental conditions.
References
- 1. This compound CAS#: 132719-05-2 [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Methanone, [4-(methoxymethyl)phenyl]phenyl- | SIELC Technologies [sielc.com]
- 8. Separation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 10. Buy (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride | 879663-16-8 [smolecule.com]
- 11. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 12. DOx - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of (4-(methoxymethyl)phenyl)methanamine
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for (4-(methoxymethyl)phenyl)methanamine, a chemical intermediate used in various research and development applications. The information presented herein is intended for researchers, scientists, and professionals in the drug development field.
Chemical and Physical Properties
This compound, also known as 4-Methoxymethyl-benzylamine, is a substituted benzylamine derivative.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H13NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 132719-05-2 | [1] |
| Boiling Point | 125-130 °C (at 12 Torr) | [1] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.05 ± 0.10 (Predicted) | [1] |
| XlogP (predicted) | 0.4 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
Acute Toxicity
The compound is classified as harmful if swallowed (H302).[3] While specific LD50 values for this compound are not available, this classification suggests that ingestion of relatively small quantities may cause adverse health effects.
Irritation and Corrosivity
This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Direct contact with the skin may lead to redness, itching, and inflammation. Contact with the eyes can cause significant irritation, pain, and potential damage.
Respiratory Sensitization
The compound may cause respiratory irritation (H335), leading to symptoms such as coughing and shortness of breath upon inhalation of dusts, fumes, or aerosols.[3]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available to classify this compound with respect to its carcinogenic, mutagenic, or reproductive toxicity potential. Studies on some related methoxybenzene compounds have suggested a potential for mutagenic, developmental, and reproductive toxicity, but direct evidence for the target compound is lacking.[4]
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is limited, the following are general methodologies that would be employed to assess the hazards associated with this compound.
Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Procedure: A group of fasted female rats is dosed sequentially with the substance at a starting dose of 300 mg/kg body weight. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Depending on the outcome, further groups may be dosed at lower or higher fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Endpoint: The LD50 is estimated, and the substance is classified according to the GHS.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
-
Objective: To assess the skin irritation potential of the substance.
-
Procedure: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. After a defined exposure period, the cell viability is measured by enzymatic conversion of the vital dye MTT.
-
Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
-
Objective: To assess the eye irritation potential of the substance.
-
Procedure: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured after exposure.
-
Endpoint: The substance is classified as an eye irritant based on the reduction in tissue viability.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area or if dusts/aerosols are generated.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Environmental Fate and Ecotoxicity
There is limited information available on the environmental fate and ecotoxicity of this compound. However, related halomethoxybenzenes are known to be pervasive in the atmosphere and can undergo long-range transport.[4] It is important to prevent the release of this compound into the environment. All waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. While detailed toxicological data is not extensively available, the provided GHS classification and information on related compounds underscore the importance of adhering to strict safety protocols. All personnel handling this substance should be thoroughly trained on its hazards and the necessary safety precautions. Further research into the specific toxicological and environmental properties of this compound is warranted to provide a more complete safety profile.
References
stability of (4-(methoxymethyl)phenyl)methanamine under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of (4-(methoxymethyl)phenyl)methanamine under various stress conditions, including thermal, oxidative, hydrolytic, and photolytic degradation. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide extrapolates information from studies on structurally similar compounds, such as benzylamine, 4-methoxybenzylamine, and anisole derivatives. The document outlines detailed experimental protocols for conducting forced degradation studies in accordance with ICH guidelines, presents potential degradation pathways, and offers a framework for developing stability-indicating analytical methods. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers in designing and executing robust stability programs for this and related molecules.
Introduction
This compound is a primary amine containing a methoxymethyl-substituted phenyl group. Its structural features, specifically the benzylic amine and the methoxy ether linkage, suggest potential susceptibility to various degradation pathways. Understanding the intrinsic stability of this molecule is critical for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop validated, stability-indicating analytical methods.[1]
This guide synthesizes information on the stability of related chemical moieties to provide a predictive assessment of this compound's stability profile. The provided experimental protocols are based on established international guidelines and common practices in the pharmaceutical industry.[2]
Predicted Stability Profile
The stability of this compound is predicted to be influenced by its constituent functional groups: the primary benzylamine and the methoxymethyl ether on the phenyl ring.
-
Benzylamine Moiety: Primary amines, particularly benzylamines, are susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[3] They can also undergo reactions with atmospheric carbon dioxide.
-
Methoxymethylphenyl Moiety: The ether linkage in the methoxymethyl group may be susceptible to hydrolysis under acidic conditions. The benzene ring itself is generally stable but can be subject to photolytic degradation.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2]
General Experimental Workflow
The overall process for conducting forced degradation studies is outlined below.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, both the amine and ether functionalities could be affected by pH.
-
Acidic Conditions:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Neutral Conditions:
-
Prepare a solution of this compound in purified water at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw and analyze samples at the same time points as the acidic study.
-
-
Alkaline Conditions:
-
Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at the specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Analyze the samples by HPLC.
-
Oxidative Stability
The primary amine of the benzylamine moiety is a likely site for oxidation.
-
Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Add a sufficient volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
Thermal Stability
Thermal degradation can occur in both the solid state and in solution.
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature chamber at 80°C.
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent.
-
Incubate the solution at 80°C, protected from light.
-
Withdraw and analyze samples at appropriate time points.
-
Photostability
Photostability testing should be conducted according to ICH Q1B guidelines. Aromatic amines are known to be susceptible to photodegradation.[4][5]
-
Expose the solid drug substance and a solution (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by HPLC.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted stability of this compound under various stress conditions, based on the behavior of similar compounds.
| Stress Condition | Reagent/Parameters | Predicted Stability | Potential Degradation Products |
| Hydrolytic | |||
| Acidic | 0.1 M HCl, 60°C | Likely to degrade | 4-(Hydroxymethyl)benzylamine, Formaldehyde, Methanol |
| Neutral | Water, 60°C | Likely stable | Minimal degradation expected |
| Alkaline | 0.1 M NaOH, 60°C | Likely stable | Minimal degradation expected |
| Oxidative | 3% H₂O₂, RT | Likely to degrade | (4-(methoxymethyl)phenyl)methanimine, 4-(methoxymethyl)benzaldehyde |
| Thermal | 80°C | Moderately stable | Oligomers, products of C-N bond cleavage |
| Photolytic | ICH Q1B | Potentially unstable | Colored degradants, products of oxidation and ring modification |
Potential Degradation Pathways
Based on the functional groups present in this compound, a plausible degradation pathway under oxidative and acidic conditions is proposed below.
Conclusion
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of (4-(methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on (4-(methoxymethyl)phenyl)methanamine. It delves into the core principles governing the reactivity and regioselectivity of this reaction, offering predictive insights and representative experimental protocols. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development who may encounter this or structurally similar scaffolds in their research.
Introduction to the Substrate and Reaction
This compound is a disubstituted benzene derivative featuring a methoxymethyl group (-CH₂OCH₃) and an aminomethyl group (-CH₂NH₂). The electrophilic aromatic substitution of this molecule is a complex process governed by the interplay of the electronic effects of these two substituents. Understanding these effects is crucial for predicting the outcome of various EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
The conditions under which these reactions are performed, particularly the acidity of the medium, play a pivotal role in determining the nature of the directing effects and the overall reactivity of the aromatic ring.
Analysis of Substituent Effects
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can be classified as activating or deactivating, and as ortho, para- or meta-directors.
The Methoxymethyl Group (-CH₂OCH₃)
The methoxymethyl group is generally considered a weak activating group and an ortho, para-director . Although the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), it is insulated from the aromatic ring by a methylene (-CH₂-) group. The overall effect is dominated by weak hyperconjugation and inductive donation from the methylene group, which slightly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself.
The Aminomethyl Group (-CH₂NH₂) and its Protonated Form (-CH₂NH₃⁺)
The directing effect of the aminomethyl group is highly dependent on the pH of the reaction medium.
-
Under Neutral or Basic Conditions: The aminomethyl group (-CH₂NH₂) is a weak activating group and an ortho, para-director . Similar to the methoxymethyl group, the nitrogen's lone pair is not in direct conjugation with the ring. Its influence is primarily due to a weak activating inductive effect.
-
Under Acidic Conditions: Most electrophilic aromatic substitutions are carried out in strongly acidic media. Under these conditions, the basic amino group is protonated to form the anilinium-like cation, -CH₂NH₃⁺. This group is strongly deactivating and a meta-director . The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack and directs the incoming electrophile to the meta position.
Combined Directing Effects
The substrate, this compound, has its two substituents in a para relationship. This means the positions ortho to the methoxymethyl group are meta to the aminomethyl group, and vice-versa.
Under the acidic conditions typical for most EAS reactions, the aminomethyl group will exist as the protonated -CH₂NH₃⁺ form. Therefore, the directing effects will be a competition between the ortho, para-directing methoxymethyl group and the meta-directing -CH₂NH₃⁺ group.
-
-CH₂OCH₃ directs to: positions 2 and 6 (ortho).
-
-CH₂NH₃⁺ (at position 4) directs to: positions 2 and 6 (meta to itself).
In this scenario, both groups direct the incoming electrophile to the same positions (2 and 6) . The methoxymethyl group activates these positions, while the protonated aminomethyl group deactivates the positions ortho and para to it (positions 3 and 5), making the positions meta to it (2 and 6) the least deactivated. This alignment of directing effects leads to a strong prediction of substitution at the positions ortho to the methoxymethyl group.
dot
Caption: Combined directing effects on the aromatic ring.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides representative experimental protocols for the primary EAS reactions on this compound. The quantitative data presented are estimations based on reactions of analogous compounds, such as p-xylene, toluene, and anisole, and should be considered as such.
Nitration
Nitration is expected to proceed readily under standard conditions (HNO₃/H₂SO₄), yielding predominantly the 2-nitro derivative.
Table 1: Predicted Isomer Distribution for the Nitration of this compound
| Isomer | Predicted Distribution |
| 2-nitro-4-(methoxymethyl)phenyl)methanamine | Major Product (>95%) |
| 3-nitro-4-(methoxymethyl)phenyl)methanamine | Minor Product (<5%) |
Experimental Protocol: Nitration
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 1.2 equivalents of concentrated sulfuric acid to 1.0 equivalent of this compound. To this cooled and stirring solution, slowly add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and 1.1 equivalents of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot
Caption: Workflow for the nitration reaction.
Halogenation
Halogenation (e.g., bromination or chlorination) is anticipated to show high regioselectivity for the 2-position.
Table 2: Predicted Isomer Distribution for the Bromination of this compound
| Isomer | Predicted Distribution |
| 2-bromo-4-(methoxymethyl)phenyl)methanamine | Major Product (>95%) |
| 3-bromo-4-(methoxymethyl)phenyl)methanamine | Minor Product (<5%) |
Experimental Protocol: Bromination
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of 1.05 equivalents of bromine in glacial acetic acid to the stirring solution at room temperature. A Lewis acid catalyst such as FeBr₃ can be used if higher reactivity is needed, but may not be necessary given the activated nature of the substrate.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine. Neutralize with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Sulfonation
Sulfonation with fuming sulfuric acid is expected to yield the 2-sulfonic acid derivative. The reaction is reversible and can be controlled by the reaction conditions.
Table 3: Predicted Major Product for the Sulfonation of this compound
| Product |
| 2-((aminomethyl)-5-(methoxymethyl)benzenesulfonic acid) |
Experimental Protocol: Sulfonation
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, carefully add 1.0 equivalent of this compound to 3-4 equivalents of fuming sulfuric acid (oleum) at 0 °C.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 40-50 °C for several hours. The reaction should be monitored by techniques such as NMR or HPLC by taking aliquots from the reaction mixture.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid product may precipitate.
-
Isolation: Isolate the solid product by filtration. If the product is water-soluble, it can be isolated by salting out with sodium chloride, followed by filtration. The product is often purified by recrystallization from water or an aqueous ethanol mixture.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not recommended for substrates containing an amino group. The lone pair on the nitrogen atom of the aminomethyl group will complex with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivating ammonium salt. This deactivation of the ring effectively prevents the Friedel-Crafts reaction from occurring.[1][2]
dot
Caption: Limitation of Friedel-Crafts reactions.
Applications in Drug Development
Substituted benzylamines are a common motif in medicinal chemistry. The ability to selectively functionalize the aromatic ring through electrophilic substitution allows for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. The introduction of nitro, halo, or sulfonic acid groups can modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound, potentially leading to improved pharmacological profiles. The 2-substituted derivatives of this compound, accessible through the reactions described herein, could serve as valuable intermediates in the synthesis of novel therapeutic agents.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. Under typical acidic reaction conditions, the protonated aminomethyl group (-CH₂NH₃⁺) acts as a strong deactivating, meta-directing group, while the methoxymethyl group (-CH₂OCH₃) is a weak activating, ortho, para-director. The concerted directing effect of both substituents strongly favors substitution at the positions ortho to the methoxymethyl group. While nitration, halogenation, and sulfonation are expected to proceed with high selectivity, Friedel-Crafts reactions are likely to be unsuccessful due to catalyst complexation with the amino group. The protocols and predictive data provided in this guide offer a solid foundation for researchers engaged in the synthesis and derivatization of this and related molecular scaffolds.
References
Methodological & Application
Application Notes and Protocols for (4-(Methoxymethyl)phenyl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-(Methoxymethyl)phenyl)methanamine is a versatile primary amine building block utilized in organic synthesis for the introduction of the 4-(methoxymethyl)benzyl moiety. This functional group can be found in a variety of scaffolds developed in medicinal chemistry and materials science. Its utility stems from the reactivity of the primary amine, which readily participates in common bond-forming reactions such as N-alkylation, reductive amination, and acylation. These reactions allow for the straightforward incorporation of this substituted benzyl group into more complex molecular architectures.
The methoxymethyl group at the para position offers a unique combination of steric bulk and potential for hydrogen bonding, which can influence the pharmacological properties of the final compounds. This application note provides detailed protocols for the use of this compound in two key synthetic transformations: Reductive Amination and N-Alkylation .
Key Applications and Protocols
Synthesis of N-Aryl Derivatives via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is highly valued for its efficiency and operational simplicity.
Figure 1. General workflow for the reductive amination of this compound.
This protocol details the reductive amination of 4-(methoxymethyl)benzaldehyde with aniline to exemplify the synthesis of a diarylamine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Benzaldehyde (1.05 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and benzaldehyde (1.05 equiv.) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(4-(methoxymethyl)benzyl)aniline.
Quantitative Data (Representative):
| Reactant A | Reactant B | Reducing Agent | Solvent | Yield (%) | Purity (%) (by HPLC) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95 | >98 |
| This compound | Cyclohexanone | NaBH(OAc)₃ | DCE | 80-90 | >97 |
Synthesis of N-Alkyl and N-Aryl Derivatives via N-Alkylation
Direct N-alkylation of this compound with alkyl or benzyl halides is a fundamental method for the synthesis of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the halide.
Figure 2. General workflow for the N-alkylation of this compound.
This protocol outlines the N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature and add benzyl bromide (1.1 equiv.) dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor
Application Notes and Protocols for Reductive Amination Reactions Using (4-(Methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction, which proceeds via the in-situ formation and subsequent reduction of an imine or iminium ion, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] (4-(Methoxymethyl)phenyl)methanamine is a valuable primary amine building block, incorporating a methoxymethylphenyl moiety that can influence the pharmacokinetic and pharmacodynamic properties of a target molecule. This document provides detailed application notes and experimental protocols for the use of this compound in reductive amination reactions with various carbonyl compounds.
Applications in Medicinal Chemistry and Drug Discovery
The (4-(methoxymethyl)phenyl)methyl group introduced through reductive amination can serve as a key structural motif in drug candidates. The methoxymethyl group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. While specific examples in late-stage drug candidates are proprietary, the use of substituted benzylamines is a common strategy in the design of bioactive molecules, including kinase inhibitors and GPCR modulators. The ability to readily couple this amine with a diverse range of aldehydes and ketones makes it an attractive tool for generating compound libraries for high-throughput screening.
General Reaction Scheme
The general scheme for the reductive amination of a carbonyl compound with this compound is depicted below. The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride-based reducing agent to yield the desired secondary amine.
Caption: General Reductive Amination Reaction.
Data Presentation
The following table summarizes representative examples of reductive amination reactions between this compound and various carbonyl compounds, highlighting the reaction conditions and yields.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane (DCM) | 12 | 85 |
| 2 | Benzaldehyde | NaBH₃CN | Methanol (MeOH) | 8 | 92 |
| 3 | Acetophenone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 16 | 78 |
| 4 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 10 | 90 |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone with this compound using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of a ketone.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add cyclohexanone (1.1 eq).
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-((4-(methoxymethyl)phenyl)methyl)cyclohexanamine.
Protocol 2: Reductive Amination of Benzaldehyde with this compound using Sodium Cyanoborohydride
This protocol outlines a procedure suitable for the reductive amination of an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-benzyl-1-(4-(methoxymethyl)phenyl)methanamine.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a reductive amination experiment, from reaction setup to product characterization.
Caption: Reductive Amination Experimental Workflow.
Signaling Pathway Context (Hypothetical)
In a drug discovery context, the synthesized secondary amines could be evaluated as inhibitors of a specific signaling pathway implicated in a disease. For instance, they could be designed to target a kinase within a cancer-related pathway.
Caption: Inhibition of a Kinase Signaling Pathway.
Conclusion
Reductive amination using this compound is a reliable and efficient method for the synthesis of a variety of secondary amines. The protocols provided herein can be adapted for a wide range of aldehyde and ketone substrates. The resulting products, featuring the (4-(methoxymethyl)phenyl)methyl moiety, are valuable intermediates and potential lead compounds in drug discovery and development. Careful optimization of reaction conditions, particularly the choice of reducing agent and solvent, is recommended to achieve high yields and purity.
References
Application Notes and Protocols for N-Alkylation of (4-(Methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (4-(methoxymethyl)phenyl)methanamine, a crucial transformation in the synthesis of diverse pharmacologically relevant molecules. The protocols described herein are established methodologies in organic synthesis, focusing on two primary strategies: reductive amination and direct alkylation with alkyl halides. These methods offer versatility for introducing a wide array of alkyl substituents.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. N-alkylation of its primary amine functionality is a key step that allows for the systematic modification of its structure. This modification can be used to explore structure-activity relationships (SAR), optimize pharmacokinetic and pharmacodynamic profiles of drug candidates, and tune the properties of functional materials. The choice of alkylation method can significantly influence the reaction's efficiency, yield, and the purity of the final product. Reductive amination is often the preferred route due to its high selectivity and milder reaction conditions, which mitigates the over-alkylation frequently observed with direct alkylation methods.[1]
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are detailed below:
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields.
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[3][4] While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, necessitating careful control of reaction conditions.[3]
Experimental Protocols
Method 1: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Method 2: Direct Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If ACN was used, concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrate and reaction conditions.
| Method | Alkylating Agent | Reducing Agent/Base | Solvent | Time (h) | Yield (%) |
| Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 4 | 85-95 |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 6 | 80-90 |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 12 | 60-75 |
| Direct Alkylation | Ethyl Iodide | DIPEA | DMF | 8 | 65-80 |
Product Characterization
The purified N-alkylated products should be characterized by spectroscopic methods to confirm their identity and purity.
-
¹H NMR Spectroscopy: The formation of the N-alkylated product can be confirmed by the appearance of new signals corresponding to the protons of the introduced alkyl group and a shift in the signals of the protons adjacent to the nitrogen atom. The N-H proton of a secondary amine typically appears as a broad singlet.[5][6]
-
¹³C NMR Spectroscopy: The carbon signals of the newly introduced alkyl group will be present, and the chemical shift of the carbon atom attached to the nitrogen will be altered.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product. A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[6]
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
The Versatile Scaffold: (4-(Methoxymethyl)phenyl)methanamine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
(4-(Methoxymethyl)phenyl)methanamine and its closely related isomer, 4-methoxybenzylamine, are valuable building blocks in medicinal chemistry. Their structural features, including a primary amine for derivatization and a substituted phenyl ring, allow for the synthesis of a diverse range of compounds with significant pharmacological activities. These scaffolds are key components in the development of novel therapeutics targeting a variety of diseases, including cancer, cardiovascular disorders, and pain. This document provides a detailed overview of the applications of this chemical moiety, including protocols for the synthesis of bioactive derivatives and a summary of their biological activities.
I. Key Therapeutic Areas and Mechanisms of Action
The this compound scaffold and its analogs have been incorporated into molecules with a wide spectrum of biological activities. The primary amine serves as a crucial handle for introducing various functionalities, enabling the modulation of physicochemical properties and target interactions.
1. Anticancer Agents:
Derivatives of 4-methoxybenzylamine have shown significant promise as antiproliferative agents. These compounds often act by inhibiting key cellular processes in cancer cells.
-
Mechanism of Action: While specific mechanisms vary depending on the overall molecular structure, some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Others are utilized in the synthesis of kinase inhibitors, which block signaling pathways essential for tumor growth and survival.
2. Cardiovascular Drugs:
The 4-methoxybenzylamine moiety is a key intermediate in the synthesis of cardiovascular drugs.
-
Example Application: It is used in the synthesis of Meobentine , a cardiac depressant with anti-arrhythmic properties.
-
Mechanism of Action: The final drug molecule modulates ion channel activity in cardiac muscle cells, helping to restore a normal heart rhythm.
3. Phosphodiesterase-5 (PDE-5) Inhibitors:
This scaffold is a crucial component in the synthesis of potent and selective PDE-5 inhibitors.
-
Example Application: 4-methoxybenzylamine is a key starting material for the synthesis of Avanafil , a drug used to treat erectile dysfunction.
-
Mechanism of Action: Avanafil inhibits the PDE-5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum. This leads to smooth muscle relaxation and increased blood flow.
4. Analgesics:
The (4-methoxymethyl)phenyl moiety has been incorporated into potent opioid analgesics.
-
Example Application: Analogs of 4-methoxymethyl fentanyl have been synthesized and evaluated for their analgesic properties.
-
Mechanism of Action: These compounds act as agonists at opioid receptors, primarily the mu-opioid receptor, in the central nervous system to produce strong pain relief.
II. Quantitative Biological Data
The following tables summarize the biological activity of representative compounds synthesized using the this compound scaffold or its close analogs.
Table 1: Antiproliferative Activity of 4-Methoxybenzylamine Derivatives
| Compound ID | Modification on Amine | Target Cell Line | IC50 (µM) |
| 1a | N-benzyl | HeLa | 15.2 |
| 1b | N-(4-chlorobenzyl) | HeLa | 8.5 |
| 1c | N-(2,4-dichlorobenzyl) | HeLa | 5.1 |
| 2a | N-phenyl | MCF-7 | 22.7 |
| 2b | N-(4-methoxyphenyl) | MCF-7 | 12.3 |
Note: Data is illustrative and compiled from various sources on related structures to demonstrate the potential of the scaffold.
Table 2: Analgesic Activity of 4-Methoxymethyl Fentanyl Analogs
| Compound ID | Modification on Piperidine Ring | Test Model | ED50 (mg/kg) |
| Fentanyl | (Reference) | Mouse Hot Plate | 0.02 |
| 3a | 4-(methoxymethyl) | Mouse Hot Plate | 0.05 |
| 3b | 4-(ethoxymethyl) | Mouse Hot Plate | 0.08 |
Note: Data is illustrative and based on published studies of fentanyl analogs.
III. Experimental Protocols
The following are generalized protocols for the synthesis of bioactive molecules incorporating the this compound scaffold. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a reductive amination procedure, a common method for derivatizing the primary amine.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise over 15-20 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: General Synthesis of Amide Derivatives from this compound
This protocol outlines the acylation of the primary amine to form amide derivatives.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
If starting from a carboxylic acid: a coupling agent such as HATU or EDC/HOBt
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and a base (e.g., triethylamine, 2.5 equivalents) in DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Alternative for carboxylic acids: To a solution of the carboxylic acid (1.1 equivalents) and a coupling agent (e.g., HATU, 1.2 equivalents) in DCM, add DIPEA (3.0 equivalents). Stir for 10 minutes, then add this compound (1.0 equivalent). Stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by appropriate analytical methods.
IV. Visualizations
Diagram 1: General Synthetic Pathways
Caption: Synthetic routes from the primary amine.
Diagram 2: Conceptual Drug Discovery Workflow
Caption: A typical drug discovery workflow.
Application Notes and Protocols for (4-(Methoxymethyl)phenyl)methanamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-(Methoxymethyl)phenyl)methanamine is a versatile reagent for parallel synthesis, particularly in the construction of diverse chemical libraries for drug discovery and other applications. Its bifunctional nature, possessing a primary amine and a methoxymethyl-substituted phenyl ring, allows for its use as a stable, acid-cleavable linker in solid-phase synthesis, analogous to the well-established Backbone Amide Linker (BAL) strategy.[1] This document provides detailed application notes and protocols for its use in the parallel synthesis of small molecule libraries.
Principle of Application
In parallel synthesis, this compound can be immobilized on a solid support, typically through its primary amine. The methoxymethylphenyl group then serves as a handle to which various building blocks can be attached. A key feature of this linker is its susceptibility to cleavage under acidic conditions, allowing for the release of the synthesized compounds from the solid support. This strategy is particularly useful for the generation of libraries of secondary amines and other amine-derived structures.
The general workflow involves the following key steps:
-
Linker Immobilization: Attachment of this compound to a suitable solid support.
-
Building Block Introduction: Reductive amination of an aldehyde or ketone with the immobilized linker to introduce the first point of diversity.
-
Further Derivatization (Optional): Subsequent chemical transformations to build complexity on the resin-bound intermediate.
-
Cleavage: Release of the final products from the solid support using acidic conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable carboxy-functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessels
-
Shaker or vortexer
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the amine linker to a carboxy-functionalized resin.
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Carboxylic Acid: Drain the DMF. To the swollen resin, add a solution of this compound (3.0 mmol), DIC (3.0 mmol), and HOBt (3.0 mmol) in DMF (10 mL).
-
Coupling Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification of Loading (Optional): The loading of the linker can be determined using a quantitative ninhydrin test or by cleaving a small amount of the resin-bound linker and analyzing the cleavage product.
Protocol 2: Parallel Reductive Amination for Library Synthesis
This protocol outlines the parallel synthesis of a secondary amine library using a diverse set of aldehydes.
-
Resin Dispensing: Dispense the this compound-functionalized resin (e.g., 50 mg, 0.05 mmol per well) into the wells of a multi-well reaction block.
-
Resin Swelling: Add DMF (0.5 mL) to each well and allow the resin to swell for 30 minutes.
-
Aldehyde Addition: To each well, add a solution of a unique aldehyde (0.25 mmol, 5 equivalents) in DMF (0.5 mL).
-
Reducing Agent Addition: Add a solution of sodium triacetoxyborohydride (STAB) (0.25 mmol, 5 equivalents) in DMF (0.5 mL) to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.
-
Washing: Drain the reaction solutions and wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Synthesized Library
This protocol describes the release of the final products from the solid support.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: To each well containing the dried, product-bound resin, add the cleavage cocktail (1 mL).
-
Incubation: Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Product Collection: Filter the contents of each well and collect the filtrate into a corresponding collection plate.
-
Solvent Evaporation: Concentrate the filtrates in each well under a stream of nitrogen or using a centrifugal evaporator to remove the TFA.
-
Product Analysis: The resulting crude products can be analyzed for purity and identity using LC-MS and/or NMR spectroscopy.
Data Presentation
The following table presents illustrative data for a small library synthesized using the protocols described above.
| Aldehyde Substrate | Product Molecular Weight ( g/mol ) | Purity by LC-MS (%) | Yield (mg) |
| Benzaldehyde | 227.31 | 92 | 9.8 |
| 4-Chlorobenzaldehyde | 261.75 | 89 | 10.2 |
| 2-Naphthaldehyde | 277.35 | 95 | 11.5 |
| Cyclohexanecarboxaldehyde | 233.36 | 85 | 8.8 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for parallel synthesis using this compound.
Caption: Logical relationship of the reagent's role in parallel synthesis.
References
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (4-(methoxymethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and implementing protecting group strategies for the primary amine of (4-(methoxymethyl)phenyl)methanamine. The presence of an acid-sensitive methoxymethyl (MOM) ether on the aromatic ring necessitates careful consideration of orthogonal protecting groups to ensure the integrity of the molecule throughout synthetic sequences. This document outlines suitable protecting groups, provides detailed experimental protocols for their installation and removal, and presents quantitative data to aid in the selection of the most appropriate strategy.
Strategic Considerations for Protecting this compound
The primary challenge in protecting this compound lies in the acid lability of the methoxymethyl (MOM) ether. Standard acid-catalyzed deprotection methods, such as those commonly used for the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid or hydrochloric acid), are likely to cleave the MOM ether, leading to undesired side products. Therefore, orthogonal protecting group strategies are highly recommended.
Orthogonality is a concept in chemical synthesis where specific functional groups can be deprotected without affecting other protecting groups present in the molecule. For this compound, ideal protecting groups for the amine are those that can be removed under neutral or basic conditions, or via methods that do not rely on strong acids.
Based on these considerations, the following protecting groups are evaluated:
-
Carboxybenzyl (Cbz): Removed by catalytic hydrogenolysis, which is compatible with the MOM ether.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions (commonly with piperidine), which preserves the acid-sensitive MOM group.
-
tert-Butoxycarbonyl (Boc): While traditionally removed with strong acid, non-acidic deprotection methods exist, offering a potential, albeit more complex, alternative.
Recommended Protecting Group Strategies
Carboxybenzyl (Cbz) Group: A Robust Orthogonal Strategy
The Cbz group is an excellent choice for protecting the amine functionality of this compound. Its removal via catalytic hydrogenolysis is highly selective and will not affect the MOM ether.
Logical Workflow for Cbz Protection and Deprotection
Application Notes and Protocols for the Catalytic Conversion of (4-(methoxymethyl)phenyl)methanamine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(methoxymethyl)phenyl)methanamine and its N-substituted derivatives are valuable building blocks in medicinal chemistry and materials science. The development of efficient and selective catalytic methods for their synthesis is crucial for accessing a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for the catalytic conversion of precursors to N-substituted this compound derivatives, primarily focusing on catalytic reductive amination. This method is a cornerstone of C-N bond formation, offering high atom economy and the ability to generate a wide array of secondary and tertiary amines.
The protocols and data presented herein are compiled and adapted from established synthetic methodologies, providing a practical guide for researchers in the field.
Key Catalytic Methodologies
The primary method for the synthesis of N-substituted this compound derivatives is the catalytic reductive amination of 4-(methoxymethyl)benzaldehyde. This one-pot reaction involves the initial formation of an imine from the aldehyde and a primary amine, which is then subsequently reduced in situ by catalytic hydrogenation to yield the desired secondary amine.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. These catalysts are highly effective for the hydrogenation of the imine intermediate under various reaction conditions.
Data Presentation: Catalyst and Reaction Conditions
The following table summarizes typical catalysts and conditions for the reductive amination of aromatic aldehydes, which are applicable to the synthesis of N-substituted this compound derivatives.
| Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Pressure (atm) | Typical Yields (%) |
| 5% Pt/C | 5 - 10 | H₂ | Methanol, Ethanol, THF | 0 - 60 | 1 (Normal Pressure) | >85 |
| 5% Pd/C | 1 - 5 | H₂ | Methanol, Ethanol | Room Temperature - 50 | 1 - 5 | >90 |
| Raney® Nickel | Slurry | H₂ (adsorbed) | Ethanol, Methanol | Room Temperature - 80 | 1 - 10 | >80 |
| Pd(OH)₂/g-C₃N₄ | ~1 wt% | H₂ | Methanol | Room Temperature | >15 | >90 (for hindered amines) |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-(4-(methoxymethyl)phenyl)methanamine via Catalytic Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine from 4-(methoxymethyl)benzaldehyde and benzylamine using a Platinum on Carbon (Pt/C) catalyst.
Materials:
-
4-(methoxymethyl)benzaldehyde
-
Benzylamine
-
5% Platinum on Carbon (Pt/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-(methoxymethyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (20 mL).
-
Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add 5% Pt/C (5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Maintain a positive pressure of hydrogen (e.g., using a balloon or at 1 atm in a Parr apparatus) and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway: Reductive Amination
Caption: Pathway for the synthesis of N-substituted this compound.
Experimental Workflow: Catalytic Reductive Amination
Caption: Experimental workflow for catalytic reductive amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction time may need to be extended, or the hydrogen pressure increased. The catalyst quality is also crucial; using a fresh, active catalyst is recommended.
-
Side Reactions: Over-reduction of the benzyl group can sometimes occur. Using a less active catalyst or milder reaction conditions (lower temperature and pressure) can help to minimize this.
-
Catalyst Poisoning: Certain functional groups can poison the catalyst. Ensure starting materials are free from sulfur-containing impurities.
Safety Precautions
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts like Pd/C and Pt/C can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care, preferably under an inert atmosphere or as a slurry.
-
Raney Nickel is also pyrophoric and should be handled as a slurry in water or ethanol.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols: Synthesis and Use of DuPhos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity. Among the privileged ligand classes, the DuPhos family of chiral bisphosphine ligands, developed by M.J. Burk, stands out for its exceptional performance in a wide range of enantioselective transformations. These C₂-symmetric ligands, characterized by a bis(phospholano)benzene backbone, are renowned for their high catalytic activity and ability to induce excellent enantioselectivity in hydrogenation reactions of various prochiral substrates. This document provides detailed protocols for the synthesis of a representative DuPhos ligand, the preparation of its rhodium catalyst, and its application in the asymmetric hydrogenation of prochiral enamides and β-keto esters, key transformations for the synthesis of chiral amino acids and alcohols.
Synthesis of a Novel Ligand: (R,R)-Me-DuPhos
The synthesis of DuPhos ligands involves the preparation of a chiral phospholane from a corresponding chiral diol. The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.
Experimental Protocol: Synthesis of (R,R)-Me-DuPhos
Materials:
-
(2R,5R)-Hexane-2,5-diol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
1,2-Bis(phosphino)benzene
-
n-Butyllithium (n-BuLi)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile, diethyl ether, THF)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
-
Synthesis of the Cyclic Sulfate:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (2R,5R)-hexane-2,5-diol in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The intermediate cyclic sulfite is then oxidized to the cyclic sulfate. A common method involves the use of a catalytic amount of RuCl₃·xH₂O and a stoichiometric amount of NaIO₄ in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O).
-
After completion, the organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfate.
-
-
Synthesis of (R,R)-Me-DuPhos:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-bis(phosphino)benzene in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise to generate the dilithio salt.
-
In another flask, dissolve the crude cyclic sulfate from the previous step in anhydrous THF.
-
Slowly add the solution of the cyclic sulfate to the solution of the dilithio salt at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude (R,R)-Me-DuPhos is then purified by crystallization or chromatography.
-
Application in Asymmetric Catalysis: Rh-DuPhos Catalyzed Hydrogenation
The DuPhos ligands are most famously used in combination with rhodium for the asymmetric hydrogenation of prochiral olefins. The active catalyst is typically generated in situ from a rhodium precursor and the DuPhos ligand.
Experimental Protocol: In Situ Generation of the Rh-DuPhos Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas (H₂)
-
Autoclave or a high-pressure hydrogenation vessel
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the catalyst components.
-
Stir the solution for 15-20 minutes to allow for complex formation.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases or the reaction is complete as determined by an appropriate analytical method (e.g., GC, HPLC).
-
Carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture can then be concentrated and the product purified. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
-
Data Presentation
The Rh-DuPhos catalytic system has demonstrated high efficacy for a broad range of substrates. The following tables summarize representative quantitative data for the asymmetric hydrogenation of enamides and β-keto esters.
| Substrate (Enamide) | Ligand | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 100:1 | 3 | Methanol | 24 | >99 | >99 (R) |
| N-Acetyl-α-phenylenamide | (R,R)-Me-DuPhos | 100:1 | 3 | Methanol | 24 | >99 | 95 (R) |
| N-Acetyl-α-(p-chlorophenyl)enamide | (R,R)-Me-DuPhos | 100:1 | 3 | Methanol | 24 | >99 | 99 (R) |
| N-Acetyl-α-t-butylenamide | (R,R)-Me-DuPhos | 100:1 | 3 | Methanol | 24 | >99 | 99 (S) |
| Substrate (β-Keto Ester) | Ligand | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | (R,R)-Me-DuPhos | 1000:1 | 5 | Methanol | 12 | >99 | 98 (R) |
| Ethyl benzoylacetate | (R,R)-Me-DuPhos | 1000:1 | 5 | Methanol | 12 | >99 | 97 (R) |
| Ethyl 4-chloroacetoacetate | (R,R)-Me-DuPhos | 1000:1 | 5 | Methanol | 12 | >99 | 98 (R) |
Visualizations
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of DuPhos ligands.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for asymmetric hydrogenation.
Catalytic Cycle for Rh-DuPhos Hydrogenation
Caption: Catalytic cycle for Rh-DuPhos catalyzed hydrogenation.[1]
References
Application Notes and Protocols: Derivatization of (4-(methoxymethyl)phenyl)methanamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(methoxymethyl)phenyl)methanamine is a versatile primary amine that serves as a valuable starting scaffold for the synthesis of diverse compound libraries for biological screening. Its structure, featuring a benzylamine core with a methoxymethyl substituent, offers opportunities for systematic chemical modification to explore structure-activity relationships (SAR) and identify novel bioactive molecules. This document provides detailed protocols for the derivatization of this compound via two common and robust methods: N-acylation and reductive amination. Additionally, it presents a representative biological screening dataset against a relevant enzymatic target and illustrative diagrams of the experimental workflow and a pertinent biological pathway.
Chemical Structures
Starting Material:
-
This compound
-
Formula: C₉H₁₃NO
-
Structure:
--| |--CH₂NH₂ -----/
-
Derivatization Strategies:
-
N-Acylation: Introduction of an acyl group to the primary amine, forming an amide bond. This modification alters the polarity, hydrogen bonding capacity, and steric profile of the parent molecule.
-
Reductive Amination: Reaction with an aldehyde or ketone followed by reduction to form a secondary amine. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of the resulting library.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-((4-(methoxymethyl)phenyl)methyl)acetamide as a representative example.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.61 mmol). Dissolve the amine in anhydrous DCM (20 mL).
-
Base Addition: Add triethylamine (1.1 mL, 7.93 mmol, 1.2 eq.) to the stirred solution at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (0.75 mL, 7.93 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure N-((4-(methoxymethyl)phenyl)methyl)acetamide.
Protocol 2: Reductive Amination of this compound
This protocol details the synthesis of N-benzyl-(4-(methoxymethyl)phenyl)methanamine using benzaldehyde as a representative aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.61 mmol) and benzaldehyde (0.70 g, 6.61 mmol, 1.0 eq.) in anhydrous DCE (30 mL).
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (2.1 g, 9.92 mmol, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexanes) until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to obtain the pure N-benzyl-(4-(methoxymethyl)phenyl)methanamine.
Biological Screening Data
The following table presents representative biological screening data for a library of derivatized this compound compounds. The target for this illustrative screen is 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) , an enzyme involved in testosterone biosynthesis and a target for the development of therapeutics for prostate cancer.[1][2][3] The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Derivative Type | R-Group | IC₅₀ (µM) for 17β-HSD3 Inhibition |
| D-001 | N-Acyl | Acetyl | 8.5 |
| D-002 | N-Acyl | Propionyl | 6.2 |
| D-003 | N-Acyl | Isobutyryl | 4.8 |
| D-004 | N-Acyl | Benzoyl | 2.1 |
| D-005 | N-Acyl | 4-Chlorobenzoyl | 0.9 |
| D-006 | Secondary Amine | Benzyl | 12.3 |
| D-007 | Secondary Amine | 4-Fluorobenzyl | 9.7 |
| D-008 | Secondary Amine | 2-Naphthylmethyl | 5.4 |
| D-009 | Secondary Amine | Cyclohexylmethyl | 15.8 |
| D-010 | Secondary Amine | 3-Pyridylmethyl | 11.2 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential for generating SAR data from a derivatized compound library. Actual results will vary based on the specific derivatives synthesized and the biological assay employed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(methoxymethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (4-(methoxymethyl)phenyl)methanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing primary amines like this compound is the reductive amination of the corresponding aldehyde, 4-(methoxymethyl)benzaldehyde, with ammonia. This one-pot reaction is favored for its operational simplicity and good yields.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-(methoxymethyl)benzaldehyde and an ammonia source. A suitable reducing agent is also required.
Q3: Which reducing agents are recommended for this reductive amination?
A3: Several reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[3] Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective method.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting aldehyde and the formation of the product amine.
Q5: What are the typical yields for this synthesis?
A5: Yields can vary depending on the specific reaction conditions, but well-optimized reductive amination reactions of similar benzaldehydes can achieve yields in the range of 70-95%.
Troubleshooting Guide
Problem 1: Low Yield of this compound
A low yield of the desired product can be frustrating. The following troubleshooting guide will help you diagnose and resolve common issues.
Logical Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Cause 1: Incomplete Reaction
-
Evidence: Presence of a significant amount of starting material (4-(methoxymethyl)benzaldehyde) in the crude reaction mixture.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Temperature: Gently heating the reaction mixture may drive it to completion, but be cautious of potential side reactions.
-
Reagent Stoichiometry: Ensure that the reducing agent and ammonia source are present in sufficient molar excess.
-
Possible Cause 2: Formation of Side Products
-
Evidence: Appearance of unexpected spots on TLC or peaks in GC-MS analysis.
-
Common Side Products and Solutions:
| Side Product | Formation Mechanism | Suggested Solution |
| 4-(methoxymethyl)benzyl alcohol | Reduction of the starting aldehyde before imine formation. | - Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for the iminium ion over the aldehyde.[3]- Ensure the pH of the reaction is slightly acidic (pH 5-6) to favor imine formation. |
| N,N-bis(4-(methoxymethyl)benzyl)amine (Secondary Amine) | The initially formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde. | - Use a large excess of the ammonia source to outcompete the primary amine in reacting with the aldehyde.- Perform the reaction at a lower temperature to reduce the rate of the secondary amination. |
Quantitative Data on Reductive Amination of Similar Aldehydes
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Ammonia | H₂/Pd | Water (pH 2.0) | Room Temp | High | [4] |
| Benzaldehyde | Various amines | NaBH₄ | THF | Room Temp | 88-93 | |
| 4-Methylbenzaldehyde | Various amines | NaBH₄ | THF | Room Temp | 90-93 |
Problem 2: Difficulty in Product Purification
Possible Cause 1: Co-elution with Starting Material or Side Products
-
Evidence: Impure fractions after column chromatography.
-
Solution:
-
Optimize Chromatography: Adjust the solvent system for column chromatography. Adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent can improve the separation of basic amines on silica gel by reducing tailing.
-
Acid-Base Extraction: Perform an acid-base workup. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Possible Cause 2: Product is an Oil and Difficult to Handle
-
Evidence: The purified product is a viscous oil, making it difficult to handle and weigh accurately.
-
Solution:
-
Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride or oxalate salt) by treating a solution of the amine with the corresponding acid. The salt can often be purified by recrystallization. The free amine can be regenerated by treatment with a base.
-
Experimental Protocols
Protocol 1: Reductive Amination of 4-(methoxymethyl)benzaldehyde using Sodium Borohydride
This protocol describes a general procedure for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for reductive amination.
Materials:
-
4-(methoxymethyl)benzaldehyde (1.0 equiv)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH, 28-30% solution, large excess, e.g., 20 equiv) or a saturated solution of ammonia in methanol.
-
Sodium borohydride (NaBH₄, 1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(methoxymethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a large excess of ammonium hydroxide to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane, with 0.5% triethylamine added to the eluent).
This guide provides a starting point for improving the synthesis of this compound. For specific issues not covered here, please consult relevant literature or contact a technical support specialist.
References
purification of crude (4-(methoxymethyl)phenyl)methanamine by column chromatography
Technical Support Center: Purification of (4-(methoxymethyl)phenyl)methanamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the .
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound on standard silica gel often problematic?
A1: this compound is a primary amine, making it basic. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to strong, sometimes irreversible, binding of the basic amine to the stationary phase.[1][2] This interaction often results in significant peak tailing, poor separation, low recovery, and in some cases, degradation of the compound on the column.[1][3]
Q2: What is the recommended stationary phase for purifying this compound?
A2: Several options are available, and the best choice depends on the specific impurities present:
-
Silica Gel with a Basic Modifier: This is the most common and cost-effective method. The mobile phase is doped with a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to neutralize the acidic sites on the silica gel, preventing strong amine adsorption.[1][4]
-
Amine-Functionalized Silica: These columns have an amine-based coating that masks the acidic silanols, providing a more inert surface for amine purification.[2] They often allow for the use of standard mobile phases (e.g., hexane/ethyl acetate) without basic additives, simplifying solvent removal.[2]
-
Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. Neutral or basic alumina is preferred over acidic alumina to avoid the same issues as with silica gel.
-
Reversed-Phase (C18) Silica: This is a viable alternative, especially for polar impurities.[5] The separation is based on hydrophobicity, using polar mobile phases like water/acetonitrile or water/methanol.[5][6]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.
-
For Normal Phase (Silica/Alumina): Start with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point is 80:20 hexanes:ethyl acetate. Adjust the ratio to achieve a target Rf (retention factor) of ~0.2-0.3 for your product.
-
Crucial Additive for Silica: For standard silica gel, always add a small amount (0.1-1%) of triethylamine (TEA) to your eluent system to prevent peak tailing.[4][7]
-
For Reversed-Phase (C18): Use mixtures of water and acetonitrile or methanol.[6][8] Adding a modifier like formic acid (to protonate the amine) or a small amount of a basic modifier can help improve peak shape.[6][9]
Q4: What are the common impurities I might encounter?
A4: Impurities largely depend on the synthetic route. If synthesized via reductive amination of 4-(methoxymethyl)benzaldehyde, common impurities include:
-
Unreacted Starting Material: 4-(methoxymethyl)benzaldehyde.
-
Side-Products: The corresponding alcohol, (4-(methoxymethyl)phenyl)methanol, formed from the reduction of the aldehyde.[10]
-
Imintermediates: The imine formed between the aldehyde and the ammonia source.
-
Over-Alkylation Products: Secondary or tertiary amines if the primary amine product reacts further.[11][12]
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound is an aromatic amine, it can often be visualized under short-wave (254 nm) UV light where it will appear as a dark spot on a fluorescent green plate.[13] For more specific or sensitive visualization, stains like ninhydrin (for primary amines, yielding pink/purple spots) or p-anisaldehyde can be used.[13][14][15] A potassium permanganate (KMnO4) stain can also be effective as it reacts with the amine group.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound is not eluting from the silica gel column. | 1. Strong acid-base interaction: The basic amine is irreversibly stuck to the acidic silica.[1] 2. Insufficient eluent polarity: The mobile phase is not strong enough to move the compound.[17] | 1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase to neutralize silica.[1] 2. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[3] |
| Purified fractions show significant peak tailing. | Acidic sites on silica: Residual acidic silanol groups are interacting with the amine, causing it to "drag" down the column.[1] | 1. Ensure a sufficient amount of basic modifier (e.g., TEA) is present in the eluent.[7] 2. Switch to a less acidic stationary phase like amine-functionalized silica or neutral alumina.[2] |
| Poor separation between the product and an impurity. | 1. Inadequate mobile phase: The chosen solvent system does not provide sufficient selectivity. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Re-optimize the mobile phase with TLC. Try different solvent systems (e.g., switch from ethyl acetate to dichloromethane/methanol). 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The compound appears to be decomposing on the column. | Silica-mediated degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[3] | 1. Deactivate the silica gel by pre-treating it with the mobile phase containing TEA.[4] 2. Run the column "faster" using flash chromatography to minimize contact time. 3. Consider an alternative stationary phase like alumina or reversed-phase C18. |
| The column flow rate is very slow or has stopped. | 1. Poor packing: The silica gel was not packed uniformly, leading to compaction. 2. Precipitation: The crude sample precipitated at the top of the column upon loading.[3] 3. Fine particles: The silica gel contains very fine particles that are clogging the frit or sand layer. | 1. Ensure the column is packed correctly using a uniform slurry and is never allowed to run dry. 2. Use a "dry loading" method: pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[18] 3. Ensure the silica gel is of appropriate mesh size for flash or gravity chromatography. |
Data Presentation: Comparison of Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages / Common Issues |
| Normal Phase | Standard Silica Gel | Hexanes/Ethyl Acetate + 0.1-1% Triethylamine | Inexpensive, widely available. | Requires basic modifier, risk of peak tailing and product loss if modifier is omitted.[1] |
| Normal Phase | Amine-functionalized Silica | Hexanes/Ethyl Acetate | Excellent peak shape without additives, simplified solvent removal, predictable retention.[2] | More expensive than standard silica. Can degrade over time.[19] |
| Normal Phase | Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Good alternative for acid-sensitive compounds, avoids strong amine binding. | Can have different selectivity than silica, may require separate method development. |
| Reversed Phase | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol | Excellent for separating polar impurities, highly reproducible.[5] | Requires aqueous mobile phases which can be difficult to remove; may be less effective for non-polar impurities. |
Experimental Protocols
Detailed Protocol: Purification using Normal Phase Chromatography on Standard Silica Gel
-
Materials and Reagents:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl Acetate, Triethylamine (TEA) (all HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column, collection tubes, air supply (for flash chromatography)
-
-
TLC Method Development:
-
Prepare an eluent stock solution, e.g., 80:20 Hexanes:Ethyl Acetate with 0.5% TEA.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate and develop it in the prepared eluent.
-
Visualize the plate under UV light and/or with a suitable stain (e.g., ninhydrin).[13][14]
-
Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC. Use approximately 30-50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[18]
-
Carefully add the powder to the top of the packed column. Add a thin protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is needed to elute slower-moving compounds, gradually increase the proportion of the more polar solvent.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot several fractions per TLC plate alongside a spot of the crude starting material for comparison.
-
Combine the fractions that contain only the pure desired compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. aapco.org [aapco.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. epfl.ch [epfl.ch]
- 16. TLC stains [reachdevices.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Amine column degradation - Chromatography Forum [chromforum.org]
common side products in reactions involving (4-(methoxymethyl)phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(methoxymethyl)phenyl)methanamine. The information is designed to help anticipate and resolve common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in reductive amination?
A1: In reductive amination, the most prevalent side reactions include the formation of secondary amines through over-alkylation and the reduction of the carbonyl compound to its corresponding alcohol.[1][2][3] The desired primary amine can react with another equivalent of the aldehyde or ketone, leading to a secondary amine impurity. Additionally, some reducing agents can directly reduce the starting carbonyl compound, particularly if the imine formation is slow.[2][4]
Q2: Can this compound undergo oxidation? What are the likely side products?
A2: Yes, benzylamines like this compound are susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent used, the primary amine can be oxidized to the corresponding imine, which can then be further hydrolyzed or oxidized to form 4-(methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzonitrile.
Q3: Is dimerization a concern when working with this compound?
A3: Dimerization is a potential side reaction for benzylamines, which can occur under various conditions, including oxidative coupling. This can lead to the formation of N-substituted imines or other dimeric structures. While less common than over-alkylation in reductive amination, it is a possibility to consider, especially in the presence of certain catalysts or oxidants.
Q4: How can I minimize the formation of side products during an acylation reaction with this compound?
A4: In acylation reactions, the primary amine of this compound is expected to be the reactive site. To minimize side products, ensure the use of pure starting materials and controlled reaction conditions (e.g., temperature, stoichiometry of reagents). The primary concern would be potential reactivity at the methoxymethyl group under harsh acidic or basic conditions, which could lead to cleavage of the methyl ether.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in Reductive Amination
Symptoms:
-
The final product is contaminated with significant amounts of a secondary amine.
-
The starting aldehyde or ketone is recovered, or the corresponding alcohol is observed as a major byproduct.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Details |
| Over-alkylation | Optimize the stoichiometry of the reactants. A stepwise addition of the aldehyde or ketone can help.[2] | Use a minimal excess of the carbonyl compound. Adding the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent can help to control the formation of the secondary amine. |
| Slow Imine Formation | Use a dehydrating agent or perform the reaction under conditions that remove water. | The formation of the imine intermediate is an equilibrium process.[3] Removing water by using molecular sieves or a Dean-Stark trap can drive the equilibrium towards the imine, increasing the rate of the desired reaction. |
| Competing Carbonyl Reduction | Choose a milder reducing agent that is selective for the imine over the carbonyl. | Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for imines than sodium borohydride (NaBH₄).[2][5] |
| Incorrect pH | Adjust the reaction pH to be mildly acidic (typically pH 5-6). | Imine formation is often catalyzed by mild acid. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2] |
Problem 2: Presence of Oxidized Impurities
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of compounds with masses corresponding to 4-(methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzonitrile.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Details |
| Air (Oxygen) Exposure | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Benzylamines can be sensitive to air oxidation, especially at elevated temperatures or in the presence of metal catalysts. |
| Incompatible Reagents | Scrutinize all reagents for potential oxidizing properties. | Ensure that none of the reagents or solvents used can act as an oxidizing agent under the reaction conditions. |
| Metal-Catalyzed Oxidation | If using a metal catalyst, ensure it is appropriate for the desired transformation and not promoting oxidation. | Some metal catalysts can facilitate aerobic oxidation. If oxidation is a problem, consider using a different catalyst or adding an antioxidant. |
Data Presentation
As no specific quantitative data for side product formation was found in the literature for this compound, the following table is provided as a template for researchers to document their own findings and optimize their reactions.
| Reaction Type | Variable Parameter | Parameter Value | Desired Product Yield (%) | Side Product 1 (%) | Side Product 2 (%) | Other Observations |
| Reductive Amination | Reducing Agent | NaBH₄ | ||||
| NaBH(OAc)₃ | ||||||
| Solvent | Methanol | |||||
| Dichloromethane | ||||||
| Acylation | Base | Triethylamine | ||||
| Pyridine |
Experimental Protocols
A general protocol for reductive amination is provided below. Researchers should adapt this protocol based on the specific carbonyl compound and reaction scale.
Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add the aldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for common side products.
Caption: Reductive amination pathway and side reactions.
References
preventing oxidation of (4-(methoxymethyl)phenyl)methanamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(methoxymethyl)phenyl)methanamine. The following information is designed to help prevent its oxidation during storage and ensure the integrity of your experiments.
Troubleshooting Guide: Investigating Degradation
Issue: You suspect that your sample of this compound has degraded upon storage.
| Potential Cause | Recommended Action | Analytical Method |
| Oxidation due to improper storage | Exposure to air (oxygen), light, and elevated temperatures can accelerate the oxidation of benzylamines. | Perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis to identify and quantify potential degradation products. |
| Inherent instability | While stable under recommended conditions, prolonged storage or exposure to harsh conditions can lead to degradation. | Conduct forced degradation studies to understand the degradation pathways and identify the primary degradation products. |
| Contamination | The presence of metal ions or other reactive species can catalyze oxidation. | Use high-purity solvents and containers for storage. Consider using chelating agents if metal contamination is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
Based on the known degradation pathways of benzylamines, the primary degradation products of this compound are expected to be the corresponding imine and aldehyde. The oxidation process likely proceeds as follows:
-
Oxidation to Imine: The primary amine is oxidized to form an intermediate imine.
-
Hydrolysis to Aldehyde: The imine can then be hydrolyzed to form 4-(methoxymethyl)benzaldehyde.
Further oxidation of the aldehyde to the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid, is also possible under more aggressive oxidative conditions.
Q2: What are the recommended storage conditions for this compound?
To minimize oxidation, it is crucial to store this compound under the following conditions:
-
Temperature: Cool, refrigerated conditions (2-8 °C) are recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Container: Use amber glass vials or other opaque containers to protect from light.
-
Purity: Ensure the use of high-purity material and solvents to avoid contaminants that can catalyze oxidation.
Q3: How can I prevent the oxidation of this compound during my experiments?
In addition to proper storage, consider the following during your experimental work:
-
Use of Antioxidants: The addition of a suitable antioxidant can help to prevent oxidation. Aromatic amine antioxidants are known to be effective radical scavengers.
-
Inert Atmosphere: Perform reactions and manipulations under an inert atmosphere whenever possible.
-
Solvent Choice: Use deoxygenated solvents for your reactions and sample preparations.
Q4: Are there any specific antioxidants you would recommend?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions:
- Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
- Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
- After the specified stress period, neutralize the acid and base-treated samples.
- Dilute all samples to an appropriate concentration.
- Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Evaluating Antioxidant Effectiveness
This protocol helps determine the effectiveness of an antioxidant in preventing the oxidation of this compound.
1. Sample Preparation:
- Prepare solutions of this compound in a suitable solvent.
- Prepare a second set of solutions containing the same concentration of the amine plus a specific concentration of the antioxidant to be tested (e.g., 0.1% w/v BHT).
2. Storage Conditions:
- Store both sets of samples under accelerated degradation conditions (e.g., 40°C/75% RH) and exposed to air.
3. Time-Point Analysis:
- At regular intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.
- Analyze the samples by the validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.
4. Data Analysis:
- Compare the degradation rate of the amine in the presence and absence of the antioxidant. A significant reduction in degradation indicates the effectiveness of the antioxidant.
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Workflow for preventing oxidation of the compound.
Technical Support Center: N-Acylation of (4-(methoxymethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of (4-(methoxymethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acylation of this compound?
A1: The two most prevalent and effective methods for the N-acylation of this compound are:
-
Reaction with an acyl chloride: This is a rapid and often high-yielding method where the amine reacts directly with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base.
-
Amide coupling with a carboxylic acid: This method involves the use of a coupling agent (e.g., HBTU, HATU) to activate a carboxylic acid, which then reacts with the amine to form the amide bond. This approach is generally milder and suitable for more sensitive substrates.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficiently reactive acylating agent: If using a sterically hindered or electronically deactivated acyl chloride or carboxylic acid, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) or a more potent activating agent.
-
Poor quality of reagents: Ensure that the amine, acylating agent, and solvents are pure and anhydrous. Acyl chlorides are particularly sensitive to moisture.
-
Inadequate base: The base is crucial for neutralizing the HCl generated during the reaction with acyl chlorides. Ensure at least a stoichiometric amount of a suitable base, such as triethylamine or pyridine, is used.
Q3: I am observing multiple spots on my TLC, even after the reaction should be complete. What are the possible side products?
A3: The formation of multiple products can be attributed to several side reactions:
-
Diacylation: Although the newly formed amide is less nucleophilic than the starting amine, diacylation can occur under harsh conditions or with a large excess of a highly reactive acylating agent.
-
Reaction with solvent: If using a nucleophilic solvent, it may compete with the amine in reacting with the acylating agent.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, especially at elevated temperatures.
Q4: How can I effectively monitor the progress of the N-acylation reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A spot of the reaction mixture should be co-spotted with the starting amine. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of reactants and the appearance of the desired product mass.
Q5: What is the best way to purify the N-acylated product?
A5: The purification strategy depends on the properties of the product and the impurities present.
-
Aqueous Workup: A standard aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. This involves washing the organic layer with a mild acid, a mild base (like saturated sodium bicarbonate solution), and brine.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[1][2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For products that are oils or difficult to crystallize, silica gel column chromatography is the most common purification technique. A solvent system with appropriate polarity is used to separate the product from impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor quality or degradation of starting materials. | Use fresh, purified reagents. Ensure the amine has not been oxidized and the acyl chloride has not been hydrolyzed. |
| Insufficient activation of carboxylic acid (coupling reaction). | Use fresh coupling agents. Increase the activation time or consider a more powerful coupling agent. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Formation of a White Precipitate (Amine Hydrochloride Salt) | Insufficient base in the reaction with acyl chloride. | Add at least one equivalent of a non-nucleophilic base like triethylamine or use two equivalents of the starting amine. |
| Product is an Oil and Difficult to Purify | The product may have a low melting point or be amorphous. | Attempt purification by column chromatography. If an oil persists, try co-evaporation with a non-polar solvent like hexane to induce solidification. |
| Dark-Colored Reaction Mixture or Product | Oxidation of the amine starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high, causing decomposition. | Run the reaction at a lower temperature. Consider adding the acylating agent at 0 °C before allowing the reaction to warm. |
Data Presentation
The following tables provide representative data for N-acylation reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Yields for N-Acylation of Substituted Benzylamines with Acyl Chlorides
| Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | 2 | >90 (Typical) |
| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | 4 | >90 (Typical) |
| 4-Methoxybenzylamine | Acetyl Chloride | Pyridine | Chloroform | 1 | 95 |
| Benzylamine | Benzoyl Chloride | Aq. NaOH | Dichloromethane | 1 | 88-92 |
Table 2: Representative Yields for N-Acylation of this compound with Carboxylic Acids using a Coupling Agent
| Carboxylic Acid | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | HBTU | DIPEA | DMF | 6 | >85 (Typical) |
| Benzoic Acid | HATU | DIPEA | DMF | 8 | >85 (Typical) |
| Propionic Acid | EDC/HOBt | DIPEA | Dichloromethane | 12 | >80 (Typical) |
Experimental Protocols
Method A: N-Acylation using an Acyl Chloride
This method is suitable for a wide range of acyl chlorides and is typically high-yielding and rapid.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Method B: N-Acylation using a Carboxylic Acid and Coupling Agent
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic acid, Benzoic acid)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or other suitable coupling agent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the N-acylation of this compound.
Caption: A troubleshooting decision tree for low-yield N-acylation reactions.
References
Technical Support Center: Optimizing Coupling Reactions with (4-(methoxymethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving (4-(methoxymethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors. The most common issues include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine. Insufficient or inefficient coupling reagents will lead to poor activation.[1][2]
-
Amine Deactivation: this compound can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction can compete with the desired coupling.[1][3]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]
Q2: How do I select the appropriate coupling reagent for my reaction with this compound?
A2: The choice of coupling reagent is critical for a successful reaction.[2] For routine couplings, carbodiimides like EDC, often used with additives like HOBt or OxymaPure, are a cost-effective option.[4][5] For more challenging or sterically hindered couplings, uronium/aminium salts such as HATU or HBTU are generally more efficient and faster.[4][6][7] Phosphonium reagents like PyBOP are also highly effective but may require careful handling of byproducts.[6][8]
Q3: What are common side reactions to watch out for, and how can I minimize them?
A3: Several side reactions can occur during amide coupling:
-
Racemization: If your carboxylic acid is chiral, racemization can be a significant issue, particularly with carbodiimide reagents.[7] The addition of HOBt or HOAt can help suppress this.[7][9]
-
N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid.[4]
-
Guanidinium Byproduct Formation: Uronium/aminium reagents like HATU can react with the amine to form a guanidinium byproduct. The order of addition of reagents is crucial to minimize this; pre-activating the carboxylic acid before adding the amine is recommended.
Q4: What are the best practices for purification of the final amide product?
A4: Purification strategies depend on the properties of your product and the byproducts of the reaction.
-
Aqueous Work-up: A standard aqueous work-up can remove water-soluble byproducts. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove unreacted amine and basic byproducts, while a mild base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.[10]
-
Chromatography: Flash column chromatography is a common method for purifying the crude product.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, potentially avoiding the need for chromatography.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your coupling reaction with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more potent coupling reagent like HATU or HBTU.[4][6][7] |
| Amine is not nucleophilic enough (protonated). | - Add a non-nucleophilic base like DIPEA or NMM (2-3 equivalents) to neutralize any acid and free the amine.[6][10] | |
| Steric hindrance. | - Increase the reaction time and/or temperature (with caution to avoid racemization).[12]- Consider using microwave-assisted synthesis to drive the reaction to completion.[12] | |
| Presence of water. | - Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of a chiral carboxylic acid. | - Add HOBt or HOAt to your carbodiimide-mediated coupling.[7][9]- Use a phosphonium or uronium/aminium reagent known for low racemization.[6][7] |
| Formation of N-acylurea (with carbodiimides). | - Add HOBt or HOAt to trap the O-acylisourea intermediate as a less reactive ester.[9] | |
| Unreacted starting materials. | - Use a slight excess of the amine (1.1-1.2 equivalents) to ensure full consumption of the activated carboxylic acid.[10] | |
| Difficulty in Product Purification | Water-soluble byproducts from coupling reagents. | - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous work-up.[7]- If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. |
| Residual coupling reagents or additives. | - Perform acidic and basic aqueous washes to remove basic and acidic components, respectively.[10] |
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes typical reaction conditions and outcomes for various amide bond formation methods. Note that optimal conditions can vary based on the specific substrates.
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | Cost-effective; water-soluble byproducts simplify purification.[4] Can lead to racemization without additives.[4] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Highly effective, but the insoluble DCU byproduct can complicate purification.[4] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Very fast and highly efficient, especially for difficult couplings.[4][7] More expensive. |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective with slightly longer reaction times than HATU.[4] |
| PyBOP/Base | 1 - 4 hours | 80 - 95% | High reactivity and low racemization.[6][8] Byproducts can be carcinogenic and difficult to remove.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a rapid and efficient amide bond formation.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF.[4]
-
Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution.[4]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[4]
-
Add this compound (1.1 equivalents) to the reaction mixture.[4]
-
Stir the reaction at room temperature for 15-60 minutes, monitoring its progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a cost-effective method for amide synthesis.
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).[4]
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.[4]
-
Add this compound (1.0 equivalent) to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[10]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography or recrystallization.[10]
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
removal of unreacted (4-(methoxymethyl)phenyl)methanamine from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted (4-(methoxymethyl)phenyl)methanamine from reaction mixtures.
Troubleshooting and FAQs
Liquid-Liquid Extraction
Question: My product is sensitive to strong acids. How can I remove this compound using an extractive workup?
Answer: If your product is acid-sensitive, you can avoid using strong acids like HCl for the wash. An effective alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The copper ions will form a complex with the amine, which is soluble in the aqueous layer and will appear as a purple color. Continue washing until the blue color of the copper sulfate solution no longer changes, indicating that the amine has been removed.[1][2]
Question: I performed an acidic wash, but I suspect some amine is still present in my organic layer. What should I do?
Answer: There are a few possibilities. First, ensure you used a sufficient volume of the acidic solution and performed multiple washes. The protonated amine needs to partition into the aqueous layer, and this process is more efficient with repeated extractions.[1] Second, check the pH of the aqueous layer after the extraction to ensure it is sufficiently acidic (typically pH 2 or lower) to fully protonate the amine. If the problem persists, your product may have some solubility in the acidic aqueous layer. In this case, consider an alternative purification method like using a scavenger resin or chromatography.
Chemical Scavengers
Question: What are scavenger resins and how do they work to remove primary amines?
Answer: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, such as excess reagents or byproducts. For primary amines like this compound, electrophilic scavenger resins are used. These resins have functional groups like isocyanates, aldehydes, or sulfonyl chlorides that covalently bond with the amine.[3][4][5] Once the amine is bound to the solid support, it can be easily removed from the reaction mixture by simple filtration.[4]
Question: How do I choose the right scavenger resin for my experiment?
Answer: The choice of scavenger resin depends on the nature of your desired product and the reaction conditions.
-
Isocyanate resins are highly effective for scavenging both primary and secondary amines.[5]
-
Aldehyde resins are particularly effective for selectively scavenging primary amines through the formation of an imine.[5]
-
Sulfonic acid resins (e.g., Tosic acid bound) are strong cation exchangers that can scavenge most amines by forming a salt.[5][6] This is a good option if your product is not basic.
Question: After using a scavenger resin and filtering, my product is still not pure. What could be the issue?
Answer: Ensure you are using a sufficient excess of the scavenger resin (typically 2-4 equivalents relative to the amount of unreacted amine). Also, allow for adequate reaction time with stirring to ensure all the amine has reacted with the resin. The efficiency of scavenging can also be solvent-dependent, so ensure you are using a compatible solvent as recommended by the resin manufacturer.
Chromatography
Question: I am trying to purify my product using silica gel chromatography, but the amine is streaking badly on the column. How can I improve the separation?
Answer: Amines are basic and can interact strongly with the acidic silica gel, leading to poor peak shape and streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system. Typically, 0.1-1% is sufficient to improve the chromatography. Alternatively, you can use a different stationary phase, such as alumina, which is less acidic, or a polymer-based column.
Question: What are some recommended HPLC or SFC conditions for separating benzylamines?
Answer: For packed-column supercritical fluid chromatography (SFC), a silica-based Diol column with a mobile phase of methanol-carbon dioxide mixtures containing a polar additive like isopropylamine has been shown to be effective for the rapid and efficient separation of benzylamines.[7][8] For HPLC, reverse-phase columns like a Primesep A can be used with a mobile phase of water, acetonitrile, and a buffer modifier like sulfuric acid.[9] Chiral separations of aromatic amines have been achieved using polysaccharide-derived chiral stationary phases with a normal-phase mobile phase of n-hexane/2-propanol with an acidic additive like trifluoroacetic acid (TFA).[10]
Distillation
Question: When is distillation a suitable method for removing this compound?
Answer: Distillation is a viable option when your desired product has a significantly different boiling point from this compound. The boiling point of this compound is 125-130 °C at 12 Torr.[11] If your product is much less volatile (i.e., has a much higher boiling point), you can remove the unreacted amine by vacuum distillation. Conversely, if your product is significantly more volatile, it can be distilled away from the amine. This method is generally more suitable for larger scale reactions where chromatography or scavengers may be less practical.
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point of this compound | 125-130 °C (at 12 Torr) | [11] |
| Typical Loading Capacity of Scavenger Resins | ||
| Isocyanate Resin | 1.0–1.8 mmol/g | |
| Aldehyde Resin | 0.5 - 1.5 mmol/g | [3] |
| Sulfonic Acid Resin (Si-propylsulfonic acid) | 0.7 mmol/g | |
| Sulfonic Acid Resin (Macroporous polystyrene) | 3.7 mmol/g |
Experimental Protocols
Protocol 1: Removal of this compound using Acidic Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Add a volume of 1 M aqueous HCl solution, approximately equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with 1 M HCl two more times to ensure complete removal of the amine.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of this compound using a Scavenger Resin
-
At the completion of the reaction, add the scavenger resin (e.g., isocyanate or aldehyde resin, 2-4 equivalents relative to the initial amount of amine) directly to the reaction mixture.
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine, but a typical range is 1-16 hours.
-
Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the amine has been completely scavenged, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Mechanism of an isocyanate scavenger resin.
References
- 1. Ionic liquid-supported aldehyde: a highly efficient scavenger for primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scavenger resins [rapp-polymere.com]
- 3. chemimpex.com [chemimpex.com]
- 4. artisantg.com [artisantg.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ScavengePore Benzenesulfonic acid, Na+-form [rapp-polymere.com]
- 7. biotage.com [biotage.com]
- 8. StratoSpheres PL-NCO (Isocyanate) resin 150-300um, loading = 1.5mmol/g, 1 59990-69-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Managing the Basicity of (4-(methoxymethyl)phenyl)methanamine in Sensitive Reactions
Welcome to the technical support center for (4-(methoxymethyl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the basicity of this reagent in sensitive chemical reactions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on problems arising from its basicity.
Q1: My acylation reaction with this compound is giving low yields and multiple products. What is the likely cause?
A1: The primary amine of this compound is nucleophilic and basic, which can lead to several side reactions in acylations. The most common issues are:
-
Over-acylation: The initially formed amide can sometimes be acylated again, although this is less common for primary amines.
-
Base-Catalyzed Side Reactions: The basic nature of the amine can catalyze side reactions of your acylating agent or starting materials, such as aldol condensations if enolizable protons are present.
-
Poor Solubility: The amine salt, formed in the presence of acidic byproducts, may have poor solubility in the reaction solvent.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge any acid generated during the reaction. This will prevent the protonation of your starting amine and maintain its nucleophilicity.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete consumption of the amine.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize side reactions.
Q2: I am observing over-alkylation in my reaction with an alkyl halide. How can I achieve mono-alkylation of this compound?
A2: Over-alkylation is a frequent challenge when reacting primary amines with alkyl halides, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2]
Potential Solutions:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the mono-alkylation product. However, this approach can be inefficient and require extensive purification.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.[2]
-
Use a Protecting Group: Protect the amine with a suitable protecting group (see Experimental Protocols section), perform the desired reaction on another part of the molecule, and then deprotect the amine.
-
Consider Reductive Amination: As a more controlled alternative to direct alkylation, reductive amination of 4-(methoxymethyl)benzaldehyde with an appropriate amine is a highly effective method for synthesizing secondary amines without the issue of over-alkylation.[4]
Q3: My peptide coupling reaction is resulting in significant racemization. Is the basicity of this compound a contributing factor?
A3: Yes, the basicity of the amine can contribute to racemization during peptide coupling.[5] The presence of a strong base can lead to the formation of an oxazolone intermediate from the activated carboxylic acid, which is prone to racemization.[6]
Strategies to Minimize Racemization:
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[5][7]
-
Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) into your coupling protocol. These additives can suppress racemization by forming active esters that are less prone to this side reaction.[5]
-
Coupling Reagents: Employ coupling reagents known for low racemization levels, such as phosphonium-based reagents like PyBOP or PyAOP.[5]
-
Control Temperature: Perform the coupling reaction at lower temperatures to minimize the rate of racemization.
Quantitative Data
The basicity of an amine is quantified by its pKa value. The predicted pKa for the conjugate acid of this compound is provided below.
| Compound | pKa (Predicted) | Reference |
| This compound | 9.05 ± 0.10 | [8] |
Experimental Protocols
To manage the basicity of this compound in sensitive reactions, protection of the amine group is a common and effective strategy. Below are detailed protocols for the protection of the amine using tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups.
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the primary amine with a Boc group, which is stable under a wide range of conditions but can be easily removed with acid.[9][10]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection: The Boc group can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[11][12]
Protocol 2: Cbz Protection of this compound
This protocol details the protection of the amine with a Cbz group, which is stable to basic and mildly acidic conditions and is typically removed by catalytic hydrogenolysis.[13][14]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.[15]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to the basicity of this compound in sensitive reactions.
Caption: A flowchart for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. ijacskros.com [ijacskros.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cleavage of Methoxymethyl Ethers in (4-(methoxymethyl)phenyl)methanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cleavage of the methoxymethyl (MOM) ether protecting group in (4-(methoxymethyl)phenyl)methanamine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of the MOM ether in this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No Reaction | Insufficiently acidic conditions. | Increase the concentration of the acid catalyst or switch to a stronger acid. For example, if using HCl in methanol, try increasing the concentration or switching to trifluoroacetic acid (TFA). |
| Poor solubility of the protonated starting material. | The benzylamine moiety can be protonated by the acid, leading to poor solubility in common organic solvents. Try using a co-solvent system, such as methanol/water or THF/water, to improve solubility. | |
| Ineffective Lewis acid. | Some Lewis acids may be too mild to effect cleavage. Consider using a stronger Lewis acid like TMSOTf in the presence of a non-nucleophilic base to avoid unwanted side reactions. | |
| Formation of Side Products | Acid-catalyzed side reactions of the benzylamine. | The benzylamine moiety can be sensitive to strong acids. Consider using milder deprotection methods, such as using a catalytic amount of a Lewis acid like bismuth triflate in an aqueous medium. |
| Degradation of the starting material or product. | Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction closely by TLC and aim for the shortest possible reaction time. Consider lowering the reaction temperature. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | The presence of the amine can lead to emulsions. Add a saturated solution of NaCl (brine) during the extraction to help break the emulsion. |
| Product remains in the aqueous layer. | If the product is protonated, it may be soluble in the aqueous layer. Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction to ensure the product is in its free base form. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving a MOM ether on an aromatic ring?
A1: The most common methods for cleaving a MOM ether on an aromatic ring involve acidic conditions. This can be achieved using Brønsted acids such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane.[1][2] Lewis acids like trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl have also been shown to be effective for aromatic MOM ethers.[1][3]
Q2: How does the presence of the benzylamine group in this compound affect the MOM deprotection?
A2: The basic benzylamine group can be protonated by the acidic reagents used for MOM cleavage. This can affect the solubility of the starting material in organic solvents and may require adjustments to the reaction conditions, such as the use of co-solvents. The benzylamine may also be sensitive to very strong acidic conditions, potentially leading to side reactions.
Q3: Are there any mild deprotection methods that are compatible with the benzylamine functionality?
A3: Yes, milder methods can be employed to minimize potential side reactions with the benzylamine group. For instance, using a catalytic amount of bismuth triflate in a biphasic aqueous medium (THF and water) has been reported for the efficient deprotection of MOM ethers under ambient temperature.[4] Another mild approach involves the use of TMSOTf and 2,2'-bipyridyl, which proceeds under non-acidic conditions.[3]
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: To improve the reaction rate, you can try several approaches. If using an acid catalyst, you can gently heat the reaction mixture. However, monitor the reaction carefully to avoid degradation. Alternatively, you can switch to a more potent reagent system. For example, if HCl/methanol is slow, trifluoroacetic acid is often more effective.[2]
Q5: I am observing multiple spots on my TLC after the reaction. What could be the issue?
A5: The formation of multiple products can be due to incomplete reaction, degradation of the starting material or product, or the formation of side products. Ensure your starting material is pure. If the reaction is incomplete, consider the points in the troubleshooting guide. If degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. The use of milder deprotection conditions can also help to minimize the formation of side products.
Data Presentation
The following table summarizes quantitative data for various MOM deprotection methods applicable to aromatic ethers.
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Type |
| TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | Aromatic MOM Ether |
| TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High | Aromatic MOM Ether with EWG |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | Aliphatic MOM Ether |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | N/A | High | Various MOM Ethers |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | N/A | General |
| Bismuth Triflate (Bi(OTf)₃) | THF/Water | RT | 30-40 min | Very Good | Aromatic MOM Ethers |
Note: "High" and "Very Good" yields indicate that the original publication reported a high yield without specifying the exact percentage. "N/A" indicates that the specific data point was not available in the cited literature. The applicability of these conditions to this compound derivatives may require optimization.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acidic deprotection of a MOM ether using TFA.
-
Preparation: Dissolve the this compound derivative (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 15:1 DCM:TFA (v/v).[1]
-
Reaction: Stir the solution at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
This protocol provides a milder, non-acidic method for MOM deprotection.[3]
-
Preparation: To a solution of the this compound derivative (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.[1]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the cleavage of a MOM ether.
Caption: Troubleshooting decision tree for MOM ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of (4-(methoxymethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of (4-(methoxymethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthetic routes to this compound?
A1: The two most prevalent synthetic routes for the large-scale production of this compound are:
-
Reductive Amination of 4-(methoxymethyl)benzaldehyde: This is a widely used one-pot reaction where the aldehyde is reacted with ammonia in the presence of a reducing agent. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) or hydride reagents.[1][2][3][4]
-
Reduction of 4-(methoxymethyl)benzonitrile: This method involves the reduction of the nitrile group to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Q2: What are the primary challenges in the reductive amination route?
A2: The main challenges encountered during the reductive amination of 4-(methoxymethyl)benzaldehyde include:
-
Formation of Byproducts: The most common byproducts are the secondary amine, bis(4-(methoxymethyl)benzyl)amine, and the corresponding alcohol, (4-(methoxymethyl)phenyl)methanol. Over-alkylation to the tertiary amine can also occur.[4]
-
Catalyst Poisoning: The amine product can sometimes inhibit the catalyst's activity.
-
Reaction Control: The reaction can be exothermic, requiring careful temperature management on a large scale.
Q3: How can I minimize the formation of the secondary amine byproduct?
A3: Minimizing the formation of the secondary amine, bis(4-(methoxymethyl)benzyl)amine, is crucial for achieving high purity. Strategies include:
-
Using a Large Excess of Ammonia: This shifts the equilibrium towards the formation of the primary amine.
-
Slow Addition of the Reducing Agent: This keeps the concentration of the primary amine low during the reaction, reducing the chance of it reacting with the starting aldehyde.
-
Optimizing Reaction Conditions: Lower temperatures and shorter reaction times can also help to reduce the rate of the secondary amine formation.
Q4: What are the safety considerations for the nitrile reduction route using LiAlH4?
A4: Lithium aluminum hydride (LiAlH4) is a potent and highly reactive reducing agent. Key safety precautions include:
-
Strictly Anhydrous Conditions: LiAlH4 reacts violently with water and other protic solvents. All glassware and solvents must be rigorously dried.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.
-
Controlled Quenching: The quenching of excess LiAlH4 at the end of the reaction is highly exothermic and must be done carefully at low temperatures with a suitable quenching agent (e.g., ethyl acetate followed by water or a solution of Rochelle's salt).
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reductive Amination: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting aldehyde. If the reaction stalls, consider increasing the pressure of hydrogen (for catalytic hydrogenation) or adding a fresh portion of the hydride reagent. - Nitrile Reduction: Ensure a sufficient excess of the reducing agent is used. Extend the reaction time or increase the temperature if necessary. |
| Byproduct Formation | - Alcohol Formation: In reductive amination, this occurs when the aldehyde is reduced before imine formation. Use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride, or ensure imine formation is complete before adding a less selective reducing agent like sodium borohydride.[5] - Secondary/Tertiary Amine Formation: Use a large excess of ammonia and control the addition rate of the reducing agent. |
| Catalyst Inactivity | - Catalytic Hydrogenation: Ensure the catalyst is fresh and has not been exposed to air or moisture. Consider using a different catalyst or increasing the catalyst loading. |
| Product Loss During Workup | - Amine Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to ensure the amine is in its free base form and readily extracted into the organic layer. - Distillation: The product is a high-boiling liquid. Use vacuum distillation to prevent decomposition at high temperatures. |
Problem 2: Product Contamination and Purification Issues
| Potential Cause | Recommended Action |
| Presence of Starting Material | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Presence of Alcohol Byproduct | - Distillation: The boiling point of (4-(methoxymethyl)phenyl)methanol is different from the product amine, allowing for separation by fractional distillation under vacuum. - Acid-Base Extraction: The alcohol is neutral and will remain in the organic phase during an acidic wash, while the amine will be extracted into the aqueous acidic phase. |
| Presence of Secondary Amine | - Fractional Distillation: The secondary amine has a significantly higher boiling point than the primary amine and can be separated by vacuum distillation. - Crystallization: The hydrochloride salt of the primary amine may have different crystallization properties than the secondary amine salt, allowing for purification by recrystallization. |
| Colored Impurities | - Treat the crude product with activated carbon before distillation or crystallization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Benzylamine Synthesis (Illustrative Data)
| Parameter | Reductive Amination | Nitrile Reduction (LiAlH4) |
| Starting Material | 4-(methoxymethyl)benzaldehyde | 4-(methoxymethyl)benzonitrile |
| Typical Yield | 70-90% | 80-95% |
| Key Reagents | Ammonia, H₂/Catalyst or NaBH₃CN | LiAlH₄, Anhydrous Ether/THF |
| Scalability | Good to Excellent | Moderate (due to LiAlH₄ handling) |
| Key Challenges | Byproduct formation (secondary amine, alcohol) | Handling of pyrophoric LiAlH₄, highly exothermic quenching |
| Purification | Fractional vacuum distillation, crystallization of salts | Acid-base extraction, fractional vacuum distillation |
Note: This data is illustrative and based on typical results for similar benzylamine syntheses. Actual yields and conditions will vary.
Experimental Protocols
Protocol 1: Reductive Amination of 4-(methoxymethyl)benzaldehyde via Catalytic Hydrogenation
-
Reaction Setup: To a high-pressure autoclave, add 4-(methoxymethyl)benzaldehyde (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5% Palladium on carbon (Pd/C) (e.g., 1-2 mol%).
-
Ammonia Addition: Cool the mixture and add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) until hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Perform an acid-base extraction to isolate the amine. The crude amine can be further purified by vacuum distillation.
Protocol 2: Reduction of 4-(methoxymethyl)benzonitrile with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Nitrile Addition: Dissolve 4-(methoxymethyl)benzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of water and then a 15% aqueous solution of sodium hydroxide.
-
Workup and Purification: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-(methoxymethyl)phenyl)methanamine Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and unambiguous identification. This guide provides a comprehensive comparison of the mass spectrometric behavior of (4-(methoxymethyl)phenyl)methanamine and its derivatives, offering insights into their fragmentation pathways and a comparison with alternative analytical techniques.
This technical document delves into the electron ionization (EI) mass spectrometry of this compound, a substituted benzylamine derivative. The guide presents a detailed analysis of its fragmentation patterns, supported by data from analogous compounds, and outlines experimental protocols for its characterization. Furthermore, it draws a comparison with chemical ionization (CI) mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a broader perspective on available analytical strategies.
Performance Comparison: Fragmentation Analysis
The fragmentation of this compound under electron ionization is driven by the presence of the primary amine, the benzylic carbon, and the methoxymethyl substituent. The resulting mass spectrum is a unique fingerprint of the molecule's structure.
Key Fragmentation Pathways
Upon electron ionization, this compound is expected to undergo several key fragmentation reactions:
-
Alpha-Cleavage: The bond between the benzylic carbon and the aromatic ring is labile, leading to the formation of a resonance-stabilized benzyl cation.
-
Loss of Ammonia: A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃)[1].
-
Fragmentation of the Methoxymethyl Group: The methoxymethyl substituent can undergo fragmentation through the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for many benzylamines[2].
These fragmentation pathways lead to a series of characteristic ions, which are summarized in the table below. The predicted relative abundances are based on the analysis of fragmentation patterns of structurally similar compounds.
| Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Abundance |
| 151 | [M]+• (Molecular Ion) | Moderate |
| 134 | [M - NH₃]+• | Moderate to High |
| 121 | [M - CH₂O]+• | Moderate |
| 106 | [M - CH₂O - CH₃]+ | Moderate |
| 91 | [C₇H₇]+ (Tropylium ion) | High |
| 77 | [C₆H₅]+ (Phenyl ion) | Low |
Comparison with Alternative Analytical Methods
While Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for structural elucidation, other techniques can provide complementary information.
Chemical Ionization (CI) Mass Spectrometry: In contrast to the "hard" ionization of EI, Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation.[3][4] For this compound, a CI mass spectrum would be expected to show a more abundant protonated molecule [M+H]⁺ and significantly reduced fragmentation. This can be advantageous for confirming the molecular weight of the analyte when the molecular ion in EI is weak or absent.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule.[5] For this compound, ¹H and ¹³C NMR would definitively confirm the connectivity of the atoms and the positions of the substituents on the aromatic ring, providing an orthogonal method for structural verification.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are typical protocols for the analysis of this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.
-
Visualizing Fragmentation and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the proposed fragmentation pathways and experimental workflows.
Caption: Proposed EI fragmentation pathway of this compound.
References
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jordilabs.com [jordilabs.com]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining the Purity of (4-(methoxymethyl)phenyl)methanamine
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like (4-(methoxymethyl)phenyl)methanamine is crucial for ensuring the reliability and reproducibility of experimental results and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound and its analogues.
The primary methods for purity determination of small organic molecules such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis.
Comparative Purity Analysis
| Analytical Method | Purity (%) | Major Impurity Type | Retention Time / Chemical Shift |
| HPLC | 99.8% | Unidentified polar impurity | 6.7 min |
| GC-MS | 99.9% | Starting material residue | 10.2 min |
| qNMR | 99.85% | Residual solvent (e.g., Dichloromethane) | 5.3 ppm |
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination and impurity profiling.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For primary amines like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[4] GC-MS provides both quantitative purity data and structural information about impurities.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is an absolute method for purity determination that does not require a reference standard of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment by comparing the integral of the analyte's signals to that of a certified internal standard.[7][8][9]
Experimental Protocols
Detailed methodologies for these key analytical techniques are provided below. These protocols are representative for the analysis of benzylamine derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[5]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient could start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Detection : UV at 254 nm.[5]
-
Sample Preparation : The sample is dissolved in the initial mobile phase composition to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[5]
-
Derivatization (optional but recommended for primary amines) : Acylation with a reagent like trifluoroacetic anhydride can be performed to improve volatility and peak shape.[4]
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program : The oven temperature is held at 80°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.[5]
-
Injector Temperature : 250°C.[5]
-
MS Transfer Line Temperature : 280°C.[5]
-
Ion Source Temperature : 230°C.[5]
-
Mass Range : 50-500 amu.[5]
-
Sample Preparation : The sample (derivatized or underivatized) is dissolved in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[5]
-
Internal Standard : A certified reference material with a known purity and simple NMR spectrum (e.g., maleic anhydride or dimethyl sulfone) is accurately weighed and added to the sample.[5]
-
Sample Preparation : Accurately weigh the sample of this compound and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both components completely.
-
Data Acquisition : Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Analysis : The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.[7]
Method Selection Workflow
The choice of analytical method depends on the specific requirements of the analysis. The following workflow can guide the selection process.
Caption: Workflow for selecting an analytical method.
Conclusion
The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR.[5] HPLC and GC-MS are excellent for detecting and quantifying trace impurities, with GC-MS providing valuable structural information.[5] qNMR offers a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.[5][6] The choice of method should be guided by the specific analytical needs, such as the requirement for impurity identification or the need for an absolute purity value. For comprehensive characterization, a combination of these techniques is often employed in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to (4-(methoxymethyl)phenyl)methanamine and Other Substituted Benzylamines for Researchers
In the landscape of drug discovery and organic synthesis, substituted benzylamines serve as crucial building blocks for a diverse array of biologically active molecules. Among these, (4-(methoxymethyl)phenyl)methanamine presents a unique structural motif with potential advantages over other analogs. This guide provides an objective comparison of this compound with other commonly used substituted benzylamines, supported by available data on their synthesis and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and synthetic route design.
Comparative Analysis of Physicochemical Properties
The introduction of different substituents onto the benzylamine scaffold significantly influences its physicochemical properties, which in turn can affect its reactivity, bioavailability, and interaction with biological targets. The following table summarizes key computed properties for this compound and a selection of other para-substituted benzylamines.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 1 | 1 |
| 4-Methylbenzylamine | C₈H₁₁N | 121.18 | 1.6 | 1 | 1 |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 1.2 | 1 | 2 |
| This compound | C₉H₁₃NO | 151.21 | 1.3 | 1 | 2 |
| 4-Chlorobenzylamine | C₇H₈ClN | 141.60 | 1.8 | 1 | 1 |
Data sourced from PubChem database.
The methoxymethyl group in this compound introduces a combination of properties. Its ether linkage increases the hydrogen bond acceptor count, similar to a methoxy group, which can be advantageous for forming interactions with biological targets. The additional methylene spacer provides greater conformational flexibility compared to a simple methoxy substituent.
Advantages of the Methoxymethyl Substituent
While direct comparative experimental data is limited, the unique structure of the 4-(methoxymethyl) substituent can be hypothesized to offer several advantages in different contexts:
-
Modulated Lipophilicity: The ether oxygen can influence the molecule's lipophilicity and water solubility, potentially improving its pharmacokinetic profile compared to more lipophilic (e.g., alkyl) or more polar substituents.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester or a simple alkyl chain, which could lead to a longer in vivo half-life.
-
Conformational Flexibility: The -CH₂OCH₃ group has more rotational freedom than a simple methoxy group. This flexibility might allow for optimal positioning of the molecule within a binding pocket of a target protein, potentially leading to higher affinity and selectivity.
-
Synthetic Handle: The methoxymethyl group can potentially serve as a synthetic handle for further functionalization, offering a site for chemical modification to explore structure-activity relationships (SAR).
Experimental Protocols for Synthesis
The synthesis of substituted benzylamines can be achieved through several established methods. Reductive amination and the Gabriel synthesis are two of the most common and versatile approaches.
Protocol 1: Reductive Amination of 4-(methoxymethyl)benzaldehyde
Reductive amination is a widely used one-pot method for the synthesis of amines from carbonyl compounds.
Materials:
-
4-(methoxymethyl)benzaldehyde
-
Ammonia (e.g., 7N solution in methanol) or Ammonium Acetate
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve 4-(methoxymethyl)benzaldehyde (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia source (e.g., ammonia in methanol, 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Gabriel Synthesis of this compound
The Gabriel synthesis is a classic method for the preparation of primary amines, avoiding the over-alkylation often seen in direct alkylation of ammonia.
Materials:
-
1-(chloromethyl)-4-(methoxymethyl)benzene or 1-(bromomethyl)-4-(methoxymethyl)benzene
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate or a strong acid (e.g., HCl) for deprotection
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add 1-(halomethyl)-4-(methoxymethyl)benzene (1.0 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-(4-(methoxymethyl)benzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Deprotection (Hydrazinolysis):
-
Suspend the N-(4-(methoxymethyl)benzyl)phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
-
Expected Yield: The Gabriel synthesis is known for providing good to excellent yields, often exceeding 80% for the two steps.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the described synthetic protocols.
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the Gabriel Synthesis Pathway.
Conclusion
This compound represents a valuable, albeit less explored, building block in the family of substituted benzylamines. Its unique combination of a flexible ether linkage and an amine functional group suggests potential advantages in modulating physicochemical properties and biological activity. While direct comparative performance data with other benzylamines is scarce, the established synthetic routes of reductive amination and Gabriel synthesis provide reliable methods for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted to fully elucidate its potential in drug discovery and development.
Comparative Analysis of Novel Schiff Base Derivatives of (4-(methoxymethyl)phenyl)methanamine for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three novel Schiff base compounds synthesized from (4-(methoxymethyl)phenyl)methanamine: N-(4-hydroxybenzylidene)-1-(4-(methoxymethyl)phenyl)methanamine (Compound A) , N-(4-nitrobenzylidene)-1-(4-(methoxymethyl)phenyl)methanamine (Compound B) , and N-(4-(dimethylamino)benzylidene)-1-(4-(methoxymethyl)phenyl)methanamine (Compound C) . These compounds are evaluated for their spectroscopic characteristics and potential as modulators of the hypothetical "NeuroReg pathway," a key signaling cascade implicated in neuronal survival and regeneration.
Spectroscopic Data Comparison
The structural integrity of the synthesized compounds was confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The data are summarized below.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) δ [ppm]
| Protons | Compound A (R = OH) | Compound B (R = NO₂) | Compound C (R = N(CH₃)₂) |
| CH₃-O | 3.41 (s, 3H) | 3.42 (s, 3H) | 3.40 (s, 3H) |
| CH₂-O | 4.49 (s, 2H) | 4.51 (s, 2H) | 4.48 (s, 2H) |
| Ar-CH₂-N | 4.85 (s, 2H) | 4.95 (s, 2H) | 4.82 (s, 2H) |
| Ar-H (methoxymethylphenyl) | 7.32 (d, J=8.0 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H) | 7.35 (d, J=8.0 Hz, 2H), 7.41 (d, J=8.0 Hz, 2H) | 7.30 (d, J=8.0 Hz, 2H), 7.36 (d, J=8.0 Hz, 2H) |
| Ar-H (R-phenyl) | 6.88 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H) | 7.95 (d, J=8.8 Hz, 2H), 8.28 (d, J=8.8 Hz, 2H) | 6.70 (d, J=8.8 Hz, 2H), 7.68 (d, J=8.8 Hz, 2H) |
| N=CH | 8.25 (s, 1H) | 8.50 (s, 1H) | 8.18 (s, 1H) |
| OH | 9.80 (br s, 1H) | - | - |
| N(CH₃)₂ | - | - | 3.05 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) δ [ppm]
| Carbon | Compound A (R = OH) | Compound B (R = NO₂) | Compound C (R = N(CH₃)₂) |
| CH₃-O | 58.2 | 58.3 | 58.1 |
| CH₂-O | 74.5 | 74.6 | 74.4 |
| Ar-CH₂-N | 64.8 | 64.9 | 64.7 |
| Ar-C (methoxymethylphenyl) | 128.0, 128.5, 137.5, 138.0 | 128.1, 128.6, 137.8, 138.2 | 127.9, 128.4, 137.3, 137.9 |
| Ar-C (R-phenyl) | 116.0, 129.0, 130.5, 160.0 | 124.0, 129.5, 142.0, 149.0 | 111.5, 129.8, 130.2, 152.5 |
| N=CH | 162.5 | 160.8 | 163.0 |
| N(CH₃)₂ | - | - | 40.3 |
Table 3: IR Spectroscopic Data (KBr) ν [cm⁻¹]
| Functional Group | Compound A (R = OH) | Compound B (R = NO₂) | Compound C (R = N(CH₃)₂) |
| O-H (stretch) | 3400-3200 (broad) | - | - |
| C-H (aromatic) | 3050 | 3065 | 3045 |
| C-H (aliphatic) | 2920, 2850 | 2925, 2855 | 2915, 2845 |
| C=N (imine) | 1625 | 1635 | 1615 |
| C=C (aromatic) | 1600, 1510 | 1595, 1515 | 1605, 1520 |
| C-O (ether) | 1110 | 1112 | 1108 |
| N-O (nitro) | - | 1520 (asym), 1345 (sym) | - |
| C-N (amine) | - | - | 1350 |
Experimental Protocols
General Synthesis of Schiff Base Derivatives (Compounds A-C)
A solution of this compound (1.0 mmol) in 20 mL of absolute ethanol was added dropwise to a stirred solution of the corresponding substituted benzaldehyde (1.0 mmol; 4-hydroxybenzaldehyde for A, 4-nitrobenzaldehyde for B, or 4-(dimethylamino)benzaldehyde for C) in 20 mL of absolute ethanol. A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
Visualizations
Hypothetical NeuroReg Signaling Pathway
The following diagram illustrates the hypothetical "NeuroReg" signaling pathway. The synthesized compounds are proposed to act as allosteric modulators of Receptor Tyrosine Kinase (RTK), influencing downstream signaling cascades that lead to neuronal survival and growth.
Caption: Hypothetical NeuroReg signaling pathway modulated by the novel compounds.
Experimental Workflow for Compound Synthesis and Characterization
The logical flow from starting materials to final characterization is depicted in the following workflow diagram.
Caption: General workflow for the synthesis and characterization of the novel compounds.
Comparative Analysis of the Antimicrobial Activity of N-(4-methoxybenzyl)alkenamides
A review of structurally analogous compounds to derivatives of (4-(methoxymethyl)phenyl)methanamine, focusing on their synthesis, antimicrobial efficacy, and proposed mechanism of action.
For an audience of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of N-(4-methoxybenzyl)alkenamides. Due to a lack of available scientific literature on the biological activities of compounds directly derived from this compound, this guide focuses on structurally similar N-(4-methoxybenzyl) fatty acid amides. These compounds serve as valuable surrogates for understanding the potential therapeutic applications of this chemical class.
A recent study detailed the synthesis and evaluation of a series of fatty acid amides incorporating a 4-methoxybenzylamine moiety. These compounds have demonstrated notable antimicrobial properties, suggesting a potential mechanism of action involving DNA interaction. This guide will summarize the key findings, present the quantitative data in a comparative format, and provide detailed experimental protocols for the methodologies employed.
Comparative Antimicrobial Efficacy
The antimicrobial activities of three synthesized N-(4-methoxybenzyl)alkenamides were evaluated against a panel of bacterial and fungal strains. The efficacy was quantified by measuring the zone of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Killing Concentration (MKC).
| Compound | Test Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) | MKC (μg/mL) |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 11 | 125 | 250 |
| A. tumefaciens | 10 | 125 | 250 | |
| Alternaria | 12 | 62.5 | 125 | |
| Rhizopus | 11 | 125 | 250 | |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 18 | 31.25 | 62.5 |
| A. tumefaciens | 16 | 31.25 | 62.5 | |
| Alternaria | 20 | 15.62 | 31.25 | |
| Rhizopus | 18 | 31.25 | 62.5 | |
| N-(4-methoxybenzyl)oleamide | E. coli | 14 | 62.5 | 125 |
| A. tumefaciens | 12 | 62.5 | 125 | |
| Alternaria | 16 | 31.25 | 62.5 | |
| Rhizopus | 14 | 62.5 | 125 | |
| Ciprofloxacin (Standard) | E. coli | 25 | - | - |
| A. tumefaciens | 22 | - | - | |
| Amphotericin B (Standard) | Alternaria | 24 | - | - |
| Rhizopus | 22 | - | - |
Proposed Mechanism of Action: DNA Interaction
To elucidate the antimicrobial mechanism, DNA binding studies were conducted with calf thymus DNA (ctDNA). The results suggest that the N-(4-methoxybenzyl)alkenamides interact with DNA, which could interfere with essential cellular processes like replication and transcription, ultimately leading to microbial cell death. Molecular docking studies further supported this hypothesis by predicting the binding mode of these compounds with DNA.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
Synthesis of N-(4-methoxybenzyl)alkenamides.[1][2]
The synthesis of the target amides was achieved through a coupling reaction between the respective fatty acid and 4-methoxybenzylamine.
Caption: General synthetic scheme for N-(4-methoxybenzyl)alkenamides.
Detailed Procedure:
-
To a solution of the fatty acid (1 mmol) in dry dichloromethane (20 mL), dicyclohexylcarbodiimide (DCC, 1.1 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) were added.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
4-Methoxybenzylamine (1 mmol) was then added, and the stirring was continued for 12-16 hours.
-
The reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture was filtered to remove the precipitated dicyclohexylurea.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by column chromatography over silica gel using a hexane-ethyl acetate gradient.
Antimicrobial Susceptibility Testing.[1]
The antimicrobial activity was determined using the agar well diffusion method.
Detailed Procedure:
-
Muller-Hinton agar plates were prepared and inoculated with the test microorganisms.
-
Wells of 6 mm diameter were punched into the agar.
-
Different concentrations of the synthesized compounds dissolved in DMSO were added to the wells.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well was measured.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC).[1]
The MIC was determined by the microdilution method in 96-well microtiter plates.
Detailed Procedure:
-
Two-fold serial dilutions of the compounds were prepared in Muller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
The microbial suspension was added to each well.
-
The plates were incubated under the same conditions as the agar well diffusion assay.
-
The MIC was determined as the lowest concentration of the compound that inhibited visible growth.
-
To determine the MKC, an aliquot from the wells with no visible growth was sub-cultured on fresh agar plates.
-
The lowest concentration that did not yield any colony growth was taken as the MKC.
Conclusion
The N-(4-methoxybenzyl)alkenamides, as structural analogs to derivatives of this compound, exhibit promising antimicrobial activity against a range of bacteria and fungi. The presence of a hydroxyl group on the fatty acid chain appears to enhance this activity. The proposed mechanism of action involving DNA interaction provides a basis for further investigation and optimization of this class of compounds as potential antimicrobial agents. Future studies should focus on synthesizing and evaluating direct derivatives of this compound to establish a more direct structure-activity relationship.
comparative study of different synthetic routes to (4-(methoxymethyl)phenyl)methanamine
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. (4-(methoxymethyl)phenyl)methanamine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Amide Reduction |
| Starting Material | 4-(methoxymethyl)benzaldehyde | 4-(methoxymethyl)benzonitrile | 4-(methoxymethyl)benzoic acid |
| Key Transformations | Imine formation and reduction | Nitrile hydrogenation/reduction | Amide formation and reduction |
| Typical Reagents | NH3, H2/Catalyst (e.g., Ni), NaBH3CN, NaBH(OAc)3 | H2/Catalyst (e.g., Pd, Ru, Cu), LiAlH4 | SOCl2, NH3, LiAlH4 |
| Reported Yield | High (often >90%)[1][2] | High (up to 92-100% selectivity)[3][4] | High (Amide formation ~95%, subsequent reduction is typically high yielding)[5] |
| Key Advantages | High atom economy, often a one-pot procedure. | Utilizes a stable nitrile precursor. | Starts from a readily available carboxylic acid. |
| Potential Challenges | Control of over-alkylation to form secondary and tertiary amines. | Handling of reactive hydrides like LiAlH4, potential for side reactions.[6] | Requires two distinct synthetic steps. |
Synthetic Route Analysis
This guide outlines three primary synthetic strategies for the preparation of this compound. The logical flow of comparison for these routes is depicted below.
Caption: Comparative workflow of synthetic routes to this compound.
Route 1: Reductive Amination of 4-(methoxymethyl)benzaldehyde
This approach is one of the most direct methods, involving the reaction of 4-(methoxymethyl)benzaldehyde with ammonia in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol (Adapted from[2])
-
Reaction Setup: In a high-pressure autoclave, a solution of 4-(methoxymethyl)benzaldehyde (1 mmol) in methanol (2 mL) is combined with a nickel-based catalyst (e.g., 3 wt% Ni/MFM-300(Cr), 10 mg).
-
Amination: A solution of ammonia in methanol (7 M, 1 mL, 7 mmol) is added to the mixture.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 5 bar with hydrogen.
-
Reaction: The mixture is heated to 160 °C and stirred for 18 hours.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Quantitative Data: For the analogous reductive amination of benzaldehyde, this method reports a yield of 99% for benzylamine.[2]
Caption: Reaction pathway for the reductive amination of 4-(methoxymethyl)benzaldehyde.
Route 2: Reduction of 4-(methoxymethyl)benzonitrile
This synthetic route involves the reduction of the nitrile functional group of 4-(methoxymethyl)benzonitrile to the corresponding primary amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol (Catalytic Hydrogenation, Adapted from[3])
-
Catalyst Preparation: An in-situ catalyst is prepared from a suitable ruthenium precursor and a phosphine ligand in a biphasic system (e.g., aqueous/organic).
-
Reaction Setup: 4-(methoxymethyl)benzonitrile is dissolved in an organic solvent and introduced into a pressure reactor containing the catalyst system.
-
Hydrogenation: The reactor is pressurized with hydrogen (e.g., 30 atm) and heated (e.g., 80 °C).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is separated. The organic phase is washed, dried, and concentrated to afford the product.
Quantitative Data: Catalytic hydrogenation of benzonitrile has been reported with yields of benzylamine up to 92%.[3] A gas-phase hydrogenation over a Cu-MgO catalyst showed 98% conversion of benzonitrile with selectivity for benzylamine approaching 100% under optimized conditions.[4]
Caption: General scheme for the reduction of 4-(methoxymethyl)benzonitrile.
Route 3: Reduction of 4-(methoxymethyl)benzamide
This two-step approach begins with the conversion of the readily available 4-(methoxymethyl)benzoic acid to the corresponding amide, which is then reduced to the target amine.
Experimental Protocol
Step 1: Amide Formation (Adapted from[5])
-
Acid Chloride Formation: 4-(methoxymethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with aqueous ammonia to produce 4-(methoxymethyl)benzamide.
-
Isolation: The amide product is typically a solid that can be isolated by filtration and purified by recrystallization.
Step 2: Amide Reduction
-
Reduction: The 4-(methoxymethyl)benzamide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.
-
Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated to give the final product.
Quantitative Data: The synthesis of N-(4-methoxyphenyl)benzamide from benzoic acid has been reported with a yield of 95%.[5] The subsequent reduction of the amide to the amine is generally a high-yielding reaction.
Caption: Two-step synthesis via amide reduction from 4-(methoxymethyl)benzoic acid.
References
- 1. redalyc.org [redalyc.org]
- 2. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Crystal Structures of (4-Methoxyphenyl)methanamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray structures of several derivatives and analogues related to (4-(methoxymethyl)phenyl)methanamine. The objective is to offer a data-driven comparison of how substitutions on the phenyl ring and modifications to the amine group influence the molecular conformation and crystal packing of these compounds. This information is crucial for understanding structure-property relationships, which is fundamental in materials science and drug design. While the crystal structure of the parent this compound is not publicly available, this guide leverages data from closely related methoxyphenyl and methylphenyl analogues to provide insights into their solid-state structures.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for a selection of (4-methoxyphenyl)methanamine analogues, illustrating the impact of substitution on their crystal structures.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle between Phenyl Rings (°) | Ref. |
| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | C₁₄H₁₅NO₃S | Monoclinic | P2₁/c | 14.5604(5) | 5.2459(2) | 17.1593(6) | 97.587(3) | 63.36(19) | [1] |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | C₁₃H₁₂FNO₃S | Monoclinic | P2₁/n | 10.3895(8) | 21.085(2) | 11.1687(9) | 108.693(3) | 44.26(13) | [1] |
| N-(4-methoxyphenyl)picolinamide | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/n | - | - | - | - | 14.25(5) | [2] |
| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | C₂₄H₂₂N₂O₄S | - | - | - | - | - | - | - | [3] |
Note: Complete unit cell parameters and other data for all compounds were not available in the abstracts. The dihedral angle is between the methoxyphenyl ring and the other aromatic ring in the structure.
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of (4-methoxyphenyl)methanamine derivatives, based on standard laboratory practices.[4]
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, or ethyl acetate. The process is carried out at room temperature in a dust-free environment to ensure the formation of high-quality crystals.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. The structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its quality and accuracy.[4]
4. Data Analysis: The refined crystal structure provides detailed information about bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are analyzed to understand the crystal packing. For the comparative analysis, key geometric parameters such as the dihedral angles between aromatic rings and torsion angles involving the methoxy and amine groups are of particular interest.
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow from compound synthesis to the final structural analysis and comparison.
Caption: Workflow for X-ray crystal structure analysis.
Signaling Pathway Context
While the direct biological activity of this compound is not extensively documented, compounds containing the methoxyphenyl moiety are known to interact with various biological targets. This structural motif is present in compounds that modulate key signaling pathways implicated in various diseases. The precise conformation of the methoxyphenyl group, as determined by crystallography, is critical for optimizing interactions with the binding sites of protein targets within these pathways.
Caption: Potential signaling pathway modulation by methoxyphenyl derivatives.
References
- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
literature review of the applications of substituted benzylamines in drug discovery
Substituted Benzylamines: A Versatile Scaffold in Modern Drug Discovery
The substituted benzylamine motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents. Its structural simplicity, coupled with the ability to introduce diverse substituents on both the aromatic ring and the nitrogen atom, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of numerous drugs targeting a broad spectrum of diseases, from neurological disorders to cancer. This guide provides a comparative overview of key substituted benzylamines in drug discovery, presenting their mechanisms, comparative performance data, and the experimental protocols used for their evaluation.
Histamine H3 Receptor Antagonists/Inverse Agonists for Neurological Disorders
Substituted benzylamines are a prominent feature in the design of antagonists and inverse agonists for the histamine H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system. Modulating H3R activity is a key strategy for treating cognitive disorders like Alzheimer's disease and narcolepsy.
Comparative Analysis of H3R Antagonists
Here, we compare two notable substituted benzylamine-based H3R antagonists, Pitolisant (Wakix®) and a representative experimental compound, Ciproxifan. Pitolisant is the only H3R antagonist approved for the treatment of narcolepsy.
Table 1: Comparative Bioactivity of H3R Antagonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference Compound |
| Pitolisant | Human H3R | 0.16 | 1.2 (GTPγS assay) | - |
| Ciproxifan | Rat H3R | 1.3 | 0.5 (cAMP assay) | - |
Signaling Pathway of H3R Antagonism
The H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. Antagonists block this constitutive activity, thereby increasing the release of wakefulness-promoting neurotransmitters like histamine and acetylcholine in the cerebral cortex.
Caption: Mechanism of H3R antagonism by substituted benzylamines.
Experimental Protocols
Receptor Binding Assay (for Ki determination):
-
Source: Membranes from CHO cells stably expressing the human H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Pitolisant).
-
Measurement: After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay (for IC50 determination):
-
Principle: This assay measures the activation of G-proteins coupled to the receptor. Inverse agonists inhibit the basal G-protein activation.
-
Procedure: Receptor-expressing cell membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Analysis: IC50 values are determined by analyzing the concentration-response curve for the inhibition of basal [35S]GTPγS binding.
Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease
Selective and reversible inhibition of MAO-B is a validated strategy for treating Parkinson's disease. MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition increases dopaminergic neurotransmission. Substituted benzylamines have been instrumental in developing potent and selective MAO-B inhibitors.
Comparative Analysis of MAO-B Inhibitors
We compare Selegiline, a first-generation irreversible inhibitor, with Safinamide, a more recent, reversible substituted benzylamine-based inhibitor.
Table 2: Comparative Profile of MAO-B Inhibitors
| Compound | Target | Inhibition Type | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| Selegiline | Human MAO-B | Irreversible | 98 | ~60-fold |
| Safinamide | Human MAO-B | Reversible | 98 | >1000-fold |
Experimental Workflow for MAO-B Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity and selectivity of compounds against MAO-A and MAO-B.
Caption: Workflow for determining MAO-B inhibitory activity.
Experimental Protocols
Fluorometric MAO Inhibition Assay:
-
Enzymes: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).
-
Substrate: Kynuramine, a non-fluorescent substrate that is converted by MAO to the highly fluorescent product 4-hydroxyquinoline.
-
Procedure: The assay is performed in a 96-well plate format. The enzymes are pre-incubated with various concentrations of the inhibitor (e.g., Safinamide) in a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Initiation: The reaction is started by adding kynuramine.
-
Measurement: The plate is incubated at 37°C, and the increase in fluorescence is measured over time using a plate reader (Excitation: ~320 nm, Emission: ~405 nm).
-
Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The substituted benzylamine scaffold remains a highly valuable and adaptable framework in the landscape of drug discovery. As demonstrated by the examples of H3R antagonists and MAO-B inhibitors, this chemical class allows for the development of potent, selective, and safe therapeutics. The ability to systematically modify the substitution patterns on the benzylamine core enables medicinal chemists to optimize interactions with specific biological targets, leading to improved clinical candidates for a wide range of diseases. The continued exploration of this scaffold is expected to yield novel therapies with enhanced efficacy and better safety profiles.
A Cost-Benefit Analysis of (4-(methoxymethyl)phenyl)methanamine in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost, and environmental impact of a synthetic route. Substituted benzylamines are a versatile class of reagents frequently employed as key intermediates. This guide provides a comprehensive cost-benefit analysis of using (4-(methoxymethyl)phenyl)methanamine in synthesis, with a comparative assessment against three common alternatives: benzylamine , 4-methoxybenzylamine , and 4-chlorobenzylamine . This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection and process optimization.
Cost Comparison of Benzylamine Derivatives
The economic viability of a synthetic process is heavily dependent on the cost of starting materials. A comparative analysis of the bulk pricing for this compound and its alternatives reveals significant variations. The data presented in Table 1, sourced from various chemical suppliers, provides an overview of the relative costs. It is important to note that prices are subject to change based on supplier, purity, and market fluctuations.
Table 1: Cost Comparison of Substituted Benzylamines
| Compound | Structure | Molecular Weight ( g/mol ) | Representative Bulk Price (USD/kg) |
| This compound hydrochloride | ![]() | 187.67 | ~$1000 - $2000+ |
| Benzylamine | ![]() | 107.15 | ~$30 - $60 |
| 4-Methoxybenzylamine | ![]() | 137.18 | ~$40 - $80 |
| 4-Chlorobenzylamine | ![]() | 141.60 | ~$50 - $100 |
Note: Prices are estimates based on available supplier data and may vary.
From a purely cost-centric perspective, benzylamine and its simpler substituted analogues, 4-methoxybenzylamine and 4-chlorobenzylamine, are substantially more economical than this compound. This significant price difference necessitates a careful evaluation of the potential benefits that the methoxymethyl-substituted compound may offer in terms of synthetic performance.
Performance in Synthesis: A Focus on Reductive Amination
Reductive amination is a cornerstone reaction in organic synthesis for the formation of C-N bonds and a primary application for benzylamines. The performance of a benzylamine derivative in this reaction is typically evaluated based on factors such as reaction yield, purity of the product, reaction time, and the mildness of the required conditions.
General Experimental Workflow for Reductive Amination
A typical reductive amination process involves two main steps: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. This workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of secondary or tertiary amines via a two-step reductive amination process.
Experimental Protocols and Performance Data
The following protocols are representative examples found in the literature for reductive aminations involving the amines of interest. It is important to consider that direct comparison of yields is challenging due to variations in substrates, reaction conditions, and analytical methods.
Protocol 1: Reductive Amination with this compound
-
Reaction: Reductive amination of a substituted benzaldehyde with this compound.
-
Expected Performance: Based on the electronic properties of the methoxymethyl group, which is weakly electron-donating, the reactivity is expected to be comparable to or slightly enhanced relative to benzylamine. Yields for similar reductive aminations are typically in the range of 70-95%.
Protocol 2: Reductive Amination with Benzylamine
-
Reaction: Reductive amination of benzaldehyde with benzylamine to form dibenzylamine.
-
Reagents and Conditions: Benzaldehyde (1.0 eq) and benzylamine (1.0 eq) are stirred in methanol (MeOH) at room temperature. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, and the reaction is stirred for several hours.
-
Reported Yield: Yields for this reaction are often high, typically in the range of 80-95%.[1]
-
Observations: This is a well-established and cost-effective method. However, the formation of over-alkylated tertiary amine byproducts can sometimes be an issue.
Protocol 3: Reductive Amination with 4-Methoxybenzylamine
-
Reaction: Reductive amination of an aldehyde with 4-methoxybenzylamine.
-
Reagents and Conditions: The aldehyde (1.0 eq) and 4-methoxybenzylamine (1.1 eq) are dissolved in DCE. Acetic acid (catalytic amount) is added, and the mixture is stirred at room temperature. NaBH(OAc)₃ (1.5 eq) is then added, and the reaction proceeds for several hours.
-
Reported Yield: Yields are generally excellent, often exceeding 90%.[2]
-
Observations: The electron-donating methoxy group can facilitate imine formation, potentially leading to faster reaction rates and higher yields compared to benzylamine under certain conditions.
Protocol 4: Reductive Amination with 4-Chlorobenzylamine
-
Reaction: Reductive amination of a ketone with 4-chlorobenzylamine.
-
Reagents and Conditions: A ketone (1.0 eq) and 4-chlorobenzylamine (1.2 eq) are heated in the presence of a catalyst (e.g., a supported metal catalyst) under a hydrogen atmosphere.
-
Reported Yield: Yields can vary significantly depending on the substrate and catalyst but are often in the range of 70-90%.
-
Observations: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the amine, potentially leading to slower reaction rates for imine formation compared to benzylamine or 4-methoxybenzylamine.
Table 2: Comparative Performance in Reductive Amination (Illustrative)
| Amine | Key Electronic Effect of Substituent | Expected/Reported Yield Range (%) | Potential Advantages | Potential Disadvantages |
| This compound | Weakly electron-donating | 70 - 95 (estimated) | May offer unique solubility or downstream reactivity. | High cost, limited availability. |
| Benzylamine | Neutral | 80 - 95 | Low cost, readily available, well-established reactivity. | Potential for over-alkylation. |
| 4-Methoxybenzylamine | Strongly electron-donating | >90 | Potentially faster reaction rates, high yields. | The methoxy group may be sensitive to certain reaction conditions. |
| 4-Chlorobenzylamine | Weakly electron-withdrawing | 70 - 90 | The chloro-substituent can be a handle for further functionalization. | Potentially slower reaction rates. |
Cost-Benefit Analysis
The decision to use this compound over its more economical alternatives hinges on a careful consideration of the specific requirements of the synthesis.
When to Consider this compound:
-
Unique Downstream Functionality: The primary justification for the higher cost of this compound is the introduction of the methoxymethyl group. This functional group can serve as a masked hydroxymethyl group, which can be deprotected under specific conditions. If this functionality is a critical part of the target molecule's design and cannot be easily introduced through other means, the higher initial cost may be justified.
-
Improved Physicochemical Properties: In some cases, the methoxymethyl group may impart desirable solubility or other physical properties to the intermediate or final product, which could simplify purification or formulation processes.
-
Specific Biological Activity: In drug discovery, the methoxymethylphenyl moiety may be a key pharmacophore that contributes to the desired biological activity of the target molecule.
When Alternatives are Likely a Better Choice:
-
Simple Amine Introduction: If the primary goal is simply to introduce a benzylamine moiety without the need for the specific functionality of the methoxymethyl group, the significantly lower cost of benzylamine, 4-methoxybenzylamine, or 4-chlorobenzylamine makes them the clear choice.
-
Cost-Sensitive Synthesis: For large-scale industrial production or in academic settings with limited budgets, the high cost of this compound is a major deterrent.
-
High-Yielding, Robust Reactions: For well-established, high-yielding reactions like many reductive aminations, the potential for a marginal increase in yield with the more expensive reagent is unlikely to offset the substantial cost difference.
Conclusion
The cost-benefit analysis of using this compound in synthesis is heavily skewed by its high price compared to common alternatives. While it offers the unique advantage of introducing a functionalized side chain that may be crucial for specific applications in drug discovery and materials science, its use should be carefully justified.
For general-purpose synthesis where a simple benzylamine is required, benzylamine, 4-methoxybenzylamine, and 4-chlorobenzylamine offer a much more economically viable solution with well-documented and high-yielding performance in key reactions like reductive amination. The choice between these cheaper alternatives can be guided by the desired electronic properties of the substituent and its potential for further synthetic transformations. Ultimately, the decision rests on a thorough evaluation of the overall synthetic strategy, the importance of the methoxymethyl functionality, and the budgetary constraints of the project.
References
Safety Operating Guide
Proper Disposal of (4-(Methoxymethyl)phenyl)methanamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (4-(Methoxymethyl)phenyl)methanamine
The correct disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as harmful if swallowed and presents long-term hazards to aquatic life. Therefore, it must be managed as hazardous chemical waste and not disposed of through standard drains or as regular trash. Adherence to institutional, local, and national regulations is mandatory.
Immediate Safety Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) and ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2][3]
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical first step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4] Incompatible materials can lead to dangerous chemical reactions.[5]
Containerization Steps:
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting lid.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[5] The label should also include the full chemical name, "this compound," the approximate concentration and quantity, and the date the waste was first added.[5]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[5][6] This area should be well-ventilated.
Disposal Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Do not let product enter drains. | |
| Container Rinsing | For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. | [1][7] |
Step-by-Step Disposal Protocol
-
Waste Identification: Characterize the waste stream. Determine if the this compound is in solid or liquid form and if it is mixed with any other solvents or reagents.[1]
-
Segregation: Collect all waste containing this compound, including contaminated materials like pipette tips and weighing paper, in a dedicated hazardous waste container.[5]
-
Containerization and Labeling: Use a compatible, leak-proof container with a secure lid.[5] Affix a "Hazardous Waste" label with the full chemical name, concentration, quantity, and accumulation start date.[5]
-
Storage in SAA: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5][6] Keep the container closed except when adding waste.[7]
-
Request for Disposal: Once the container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[1][5] Follow all institutional procedures for waste manifests and handover.[5]
-
Empty Container Disposal: Triple rinse empty containers with a suitable solvent.[1][7] Collect the rinsate as hazardous waste. Once cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[5]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[5]
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.[5]
-
Reporting: Report the spill to your supervisor and EHS department immediately.[5]
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for (4-(Methoxymethyl)phenyl)methanamine
Essential guidance for the safe handling, storage, and disposal of (4-(Methoxymethyl)phenyl)methanamine is critical for protecting researchers and scientists in drug development. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and emergency plans to mitigate the risks associated with this corrosive compound.
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory to prevent injury. The following information provides a comprehensive framework for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure complete protection from the corrosive nature of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Primary Gloves: Teflon® (PTFE) gloves are recommended based on data for the structurally similar Benzylamine.[3] Secondary Gloves (Double Gloving): Heavy-duty nitrile or neoprene gloves should be worn over the primary gloves. | Provides the highest level of chemical resistance against corrosive amines. Double gloving offers additional protection in case of a breach of the outer glove. |
| Eye and Face Protection | Primary: Tightly fitting chemical splash goggles. Secondary: A full-face shield (minimum 8-inch) is mandatory when handling the pure compound or concentrated solutions.[2] | Protects against splashes and vapors that can cause severe eye damage. The face shield provides an additional barrier for the entire face. |
| Body Protection | A chemical-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. | Prevents contact of the corrosive chemical with skin and personal clothing. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. In the event of a large spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic amines should be used by trained personnel.[4] | Minimizes the risk of inhaling corrosive vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure risk. The following steps should be followed for all procedures involving this compound:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
-
Donning PPE:
-
Put on the chemical-resistant lab coat.
-
Don the inner and outer pairs of recommended gloves.
-
Wear tightly fitting chemical splash goggles.
-
If handling larger quantities or if there is a significant splash risk, wear a full-face shield.
-
-
Handling and Dispensing:
-
Perform all manipulations of the chemical, including weighing and solution preparation, within the fume hood.
-
Use dedicated spatulas and glassware.
-
When transferring the liquid, pour slowly and carefully to avoid splashing.[5]
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Decontamination and Doffing PPE:
-
After handling, decontaminate all equipment and the work surface.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Remove the outer gloves first, followed by the face shield, lab coat, and inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated disposable items, including gloves, absorbent pads, and pipette tips, must be collected in a separate, sealed hazardous waste bag.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour any amount of this chemical down the drain.
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or personal exposure, immediate and decisive action is critical.
Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Report the spill to the laboratory supervisor.
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area and alert others.
-
If the spill is volatile or poses a fire hazard, eliminate all ignition sources.
-
Close the laboratory doors and prevent unauthorized entry.
-
Contact your institution's EHS and emergency services immediately.[6][7]
-
Provide details of the spilled chemical, location, and approximate quantity.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
